2-(Pyrrolidin-3-yl)-1,3-benzoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-3-yl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQZNLFYFBJNEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Putative Mechanism of Action of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole Analogs
Disclaimer: Extensive literature searches did not yield specific data for the compound 2-(Pyrrolidin-3-yl)-1,3-benzoxazole . The following technical guide is based on the most structurally and pharmacologically relevant analogs found: Benzoxazole-substituted Pyrrolidin-2-one derivatives . The primary mechanism of action identified for this class of compounds is the inhibition of Monoacylglycerol Lipase (MAGL). The data presented herein should be considered representative of this analog class and may not be directly applicable to this compound.
Core Mechanism of Action: Monoacylglycerol Lipase (MAGL) Inhibition
The primary mechanism of action for the studied benzoxazole-pyrrolidinone analogs is the inhibition of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system.[1] MAGL is a serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1] By inhibiting MAGL, these compounds prevent the breakdown of 2-AG, leading to its accumulation and enhanced signaling through cannabinoid receptors (CB1 and CB2). This elevated 2-AG signaling is associated with analgesic and anti-inflammatory effects.
Furthermore, the inhibition of MAGL reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins (e.g., PGE2 and PGD2).[1] In the context of cancer, MAGL activity provides cancer cells with free fatty acids (FFAs) that promote tumor growth and oncogenic signaling.[1] Therefore, MAGL inhibition also presents a potential strategy for anticancer therapy.[1]
Signaling Pathway of MAGL Inhibition
The following diagram illustrates the central role of MAGL in the endocannabinoid pathway and the consequences of its inhibition by benzoxazole-pyrrolidinone analogs.
Quantitative Data
The inhibitory potency of synthesized benzoxazole clubbed 2-pyrrolidinone derivatives against human monoacylglycerol lipase (MAGL) was determined, with the following compounds showing the highest activity.
| Compound ID | Substitution Pattern | IC50 (nM)[1] |
| 19 | 4-NO₂ phenyl | 8.4 |
| 20 | 4-SO₂NH₂ phenyl | 7.6 |
Experimental Protocols
Molecular Docking of Benzoxazole-Pyrrolidinone Analogs with MAGL
This protocol provides insight into the binding interactions between the compounds and the MAGL active site.
-
Software: Maestro (Schrödinger) with XP Glide docking module.
-
Target Preparation:
-
The crystal structure of the human MAGL protein is obtained from the Protein Data Bank.
-
The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.
-
A receptor grid is generated around the catalytic triad (Ser122, Asp239, His269) of the active site.[1]
-
-
Ligand Preparation:
-
The 3D structures of the benzoxazole-pyrrolidinone analogs are built.
-
Ligands are prepared by generating possible ionization states at a physiological pH range.
-
-
Docking Procedure:
-
The prepared ligands are docked into the receptor grid using the extra precision (XP) mode of Glide.
-
The resulting docking poses are scored, and the binding interactions are analyzed. Key interactions for potent inhibitors include hydrogen bonding of the pyrrolidinone carbonyl group with residues in the oxyanion hole (e.g., Ala51, Ser122, Met123) and π-π stacking of the benzoxazole moiety with Tyr194.[1]
-
Synthesis of 4-(Benzo[d]oxazol-2-yl)-1-aryl-pyrrolidin-2-ones
This is a representative synthesis protocol for the class of compounds discussed.
-
Step 1: Synthesis of 1-Substituted-5-oxopyrrolidine-3-carboxylic acids.
-
Intermediate acids are prepared by the fusion of a primary amine (e.g., benzylamine) and itaconic acid (methylidenesuccinic acid) in water.[1]
-
-
Step 2: Fusion with 2-Aminophenol.
-
The synthesized 1-substituted-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) and 2-aminophenol (1 equivalent) are mixed.
-
Polyphosphoric acid is added as a condensing agent and solvent.
-
The mixture is heated to facilitate the cyclization and formation of the benzoxazole ring.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice water, and the precipitated solid is filtered, washed, and purified by recrystallization or column chromatography to yield the final benzoxazole-pyrrolidinone product.[1]
-
In Vitro MAGL Inhibition Assay
-
Principle: The activity of recombinant human MAGL is measured by its ability to hydrolyze a substrate, leading to a detectable signal. The inhibitory effect of the test compounds is quantified by the reduction in this signal.
-
Procedure:
-
Recombinant human MAGL enzyme is incubated with the test compound (e.g., compounds 19 and 20 ) at various concentrations in an appropriate assay buffer.
-
A fluorogenic or colorimetric substrate for MAGL is added to initiate the reaction.
-
The reaction is allowed to proceed for a set period at a controlled temperature.
-
The fluorescence or absorbance is measured using a plate reader.
-
The percentage of inhibition is calculated relative to a control (DMSO vehicle).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Analgesic Activity: Formalin-Induced Nociception Test
This protocol assesses the analgesic potential of the compounds in a biphasic pain model.
-
Animals: Male Swiss albino mice are typically used.
-
Procedure:
-
Animals are pre-treated with the test compound (e.g., compound 20 at 30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.
-
After a set pre-treatment time (e.g., 30 minutes), a dilute solution of formalin (e.g., 2.5% in saline) is injected into the sub-plantar surface of one hind paw.
-
The animal is immediately placed in an observation chamber.
-
The time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the acute phase (0-5 minutes post-formalin) and the late/inflammatory phase (15-30 minutes post-formalin).
-
A significant reduction in the time spent on nociceptive behaviors in either phase compared to the vehicle control indicates an analgesic effect.[1]
-
References
The Biological Versatility of 2-(Pyrrolidin-3-yl)-1,3-Benzoxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(pyrrolidin-3-yl)-1,3-benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds. We consolidate quantitative data on their anticancer, analgesic, and enzyme inhibitory properties into structured tables for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate reproducibility and further investigation. Furthermore, this guide utilizes Graphviz visualizations to elucidate relevant signaling pathways and experimental workflows, offering a clear and comprehensive understanding of the pharmacological landscape of this compound derivatives.
Introduction
The fusion of a pyrrolidine ring with a benzoxazole core creates a unique chemical architecture that has proven to be a fertile ground for the discovery of novel therapeutic agents. The pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, is a common feature in numerous natural products and FDA-approved drugs, valued for its ability to introduce stereochemistry and three-dimensionality, which can enhance target binding and pharmacokinetic properties. The benzoxazole ring system is also a well-established pharmacophore, known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The combination of these two moieties in the this compound framework has led to the development of potent and selective modulators of various biological targets. This guide will delve into the significant biological activities reported for these derivatives, with a focus on their potential as anticancer agents, analgesics, and enzyme inhibitors.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A common strategy is the condensation of a substituted 2-aminophenol with a pyrrolidine-3-carboxylic acid derivative. The pyrrolidine ring is often pre-functionalized to allow for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).
A general synthetic route involves the reaction of a 2-aminophenol with a suitably activated pyrrolidine-3-carboxylic acid, such as an acid chloride or ester, often in the presence of a coupling agent or under conditions that promote cyclization to the benzoxazole ring. The pyrrolidine nitrogen can be protected and later deprotected or substituted to generate a library of analogs. For instance, benzoxazole-clubbed 2-pyrrolidinones have been synthesized by reacting 2-aminophenol with 1-substituted-5-oxopyrrolidine-3-carboxylic acid.
Biological Activities and Quantitative Data
Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas. Below, we summarize the key findings and present the available quantitative data in tabular format.
Anticancer Activity
Several this compound derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action for their anticancer activity is often multifaceted, potentially involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Table 1: Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones
| Compound ID | Substitution on Phenyl Ring | Cancer Cell Line | % Growth Inhibition | Reference |
| 19 | 4-NO₂ | SNB-75 (CNS Cancer) | 35.49 | [1] |
| 20 | 4-SO₂NH₂ | SNB-75 (CNS Cancer) | 31.88 | [1] |
Analgesic Activity
The analgesic potential of these compounds has been investigated, primarily through their ability to inhibit enzymes involved in pain signaling pathways, such as monoacylglycerol lipase (MAGL). Inhibition of MAGL leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which can modulate pain perception.
Table 2: In Vivo Analgesic Activity of Compound 20
| Treatment | Dose (mg/kg) | Pain Response Reduction (Acute Phase) | Pain Response Reduction (Late Phase) | Reference |
| Compound 20 | 30 | Significant | Significant | [1] |
| Gabapentin (Control) | 30 | Significant | Significant | [1] |
Monoacylglycerol Lipase (MAGL) Inhibition
As mentioned, MAGL is a key target for inducing analgesia. The this compound scaffold has yielded potent and selective MAGL inhibitors.
Table 3: In Vitro MAGL Inhibitory Activity of Benzoxazole Clubbed 2-Pyrrolidinones
| Compound ID | Substitution on Phenyl Ring | IC₅₀ (nM) for hMAGL | IC₅₀ (µM) for FAAH | Reference |
| 11 | H | >1000 | >100 | [1] |
| 12 | Benzyl | >1000 | >100 | [1] |
| 13 | 2-CH₃ | 152.3 | >100 | [1] |
| 14 | 4-CH₃ | 125.6 | >100 | [1] |
| 15 | 4-OH | 98.4 | 68 | [1] |
| 16 | 4-Cl | 85.2 | 45 | [1] |
| 17 | 4-OCH₃ | 76.5 | 32 | [1] |
| 18 | 3-Cl, 4-F | 45.8 | 25 | [1] |
| 19 | 4-NO₂ | 8.4 | >50 | [1] |
| 20 | 4-SO₂NH₂ | 7.6 | >50 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of 4-(Benzo[d]oxazol-2-yl)-1-phenylpyrrolidin-2-one (General Procedure)
A mixture of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid (1 mmol) and 2-aminophenol (1 mmol) is heated in the presence of a suitable dehydrating agent or catalyst, such as polyphosphoric acid or under microwave irradiation, to facilitate the cyclization and formation of the benzoxazole ring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to yield the desired product. The structure is then confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
In Vitro Human Monoacylglycerol Lipase (hMAGL) Inhibition Assay
The hMAGL inhibitory potential of the synthesized compounds can be determined using a commercially available assay kit (e.g., from Cayman Chemical). The assay is based on the hydrolysis of a substrate by hMAGL, which produces a colored or fluorescent product. The inhibition of this reaction by the test compounds is measured spectrophotometrically or fluorometrically.
-
Reagents and Materials : Human recombinant MAGL, assay buffer, substrate (e.g., 4-nitrophenyl acetate), test compounds, and a microplate reader.
-
Procedure :
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, hMAGL enzyme, and the test compound solution to the respective wells.
-
Pre-incubate the plate to allow the compounds to interact with the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Measure the absorbance or fluorescence at the appropriate wavelength over a specific time period.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition versus the log of the compound concentration.
-
In Vitro Anticancer Activity Screening (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Lines and Culture : A suitable cancer cell line (e.g., SNB-75) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Procedure :
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value.
-
Formalin-Induced Nociception Test in Mice
This animal model is used to assess the analgesic activity of compounds in response to a persistent inflammatory pain stimulus.
-
Animals : Male Swiss albino mice are used for the experiment.
-
Procedure :
-
Administer the test compound or vehicle to the mice via a suitable route (e.g., intraperitoneal or oral).
-
After a specific pre-treatment time, inject a dilute formalin solution into the plantar surface of the mouse's hind paw.
-
Immediately place the mouse in an observation chamber.
-
Record the time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).
-
A reduction in the licking/biting time compared to the vehicle-treated group indicates an analgesic effect.
-
Signaling Pathways and Mechanistic Visualizations
The biological effects of this compound derivatives are mediated through their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.
MAGL Inhibition and Endocannabinoid Signaling
The analgesic effects of MAGL inhibitors are primarily attributed to the enhancement of the endocannabinoid system. By inhibiting MAGL, the degradation of the endocannabinoid 2-AG is blocked, leading to its accumulation and increased activation of cannabinoid receptors (CB1 and CB2). This signaling cascade ultimately results in the modulation of pain perception.
References
in vitro evaluation of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole
An In-Depth Technical Guide on the In Vitro Evaluation of 2-(Pyrrolidinyl)-1,3-Benzoxazole Derivatives
Disclaimer: Extensive literature searches did not yield specific in vitro evaluation data for the molecule 2-(Pyrrolidin-3-yl)-1,3-benzoxazole. This guide therefore focuses on the in vitro evaluation of closely related and researched compounds: benzoxazole-pyrrolidin-2-one derivatives . The methodologies and findings presented for these derivatives offer valuable insights into the potential biological activities and evaluation strategies for the broader class of pyrrolidinyl-benzoxazoles.
Introduction
Benzoxazole and pyrrolidinone are heterocyclic moieties that are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.[1][2] The fusion of these two scaffolds into benzoxazole-pyrrolidinone derivatives has been explored for various therapeutic applications, including antimicrobial and anticancer agents.[1][2] This technical guide provides a comprehensive overview of the in vitro evaluation of these derivatives, detailing the experimental protocols and summarizing the key findings from published research.
Synthesis of Benzoxazole-Pyrrolidin-2-one Derivatives
The synthesis of benzoxazole-pyrrolidin-2-one derivatives typically involves a multi-step process. A general synthetic pathway is the fusion of appropriate amines with methylidenesuccinic acid to form 1-substituted-5-oxopyrrolidine-3-carboxylic acids. These intermediates are then reacted with 2-aminophenol in the presence of a condensing agent like polyphosphoric acid to yield the final benzoxazole-pyrrolidin-2-one derivatives.[1]
In Vitro Antibacterial Activity
The antibacterial properties of benzoxazole-pyrrolidinone derivatives have been investigated against a panel of pathogenic bacterial strains. The primary method for evaluating this activity is the determination of the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the agar diffusion method or broth microdilution method.[3][4]
-
Bacterial Strains: Common pathogenic strains such as Staphylococcus aureus (Gram-positive), Streptococcus pyogenes (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative) are used.[3][4]
-
Culture Preparation: Bacterial strains are cultured in appropriate broth media (e.g., Mueller-Hinton broth) to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Preparation: The synthesized benzoxazole-pyrrolidinone derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Assay Procedure (Broth Microdilution):
-
Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive controls (standard antibiotics like Cefixime) and negative controls (vehicle) are included.[3]
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Summary of Antibacterial Activity Data
The antibacterial activity of synthesized benzoxazole-pyrrolidin-2-one derivatives against various bacterial strains is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound | S. aureus (MIC, µg/mL) | S. pyogenes (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| Derivative 5 | >50 | >50 | >50 | >50 | [1] |
| Derivative 6 | >50 | >50 | >50 | >50 | [1] |
| Derivative 7 | >50 | >50 | >50 | >50 | [1] |
| Derivative 8 | >50 | >50 | >50 | >50 | [1] |
| Cefixime (Std.) | 12.5 | 6.25 | 6.25 | 12.5 | [3] |
Note: Specific MIC values for derivatives 5-8 were not provided in the source, only that they were tested. The values for Cefixime are provided as a reference standard.[3]
In Vitro Anticancer Activity
Certain benzoxazole-pyrrolidinone derivatives have been evaluated for their potential as anticancer agents, particularly as inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer progression.
Experimental Protocol: Monoacylglycerol Lipase (MAGL) Inhibition Assay
The inhibitory activity of the compounds against human MAGL is determined using an in vitro enzymatic assay.
-
Enzyme and Substrate: Recombinant human MAGL and a suitable substrate (e.g., 4-nitrophenyl acetate) are used.
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare a range of concentrations.
-
Assay Procedure:
-
The assay is performed in a 96-well plate.
-
The test compound is pre-incubated with the MAGL enzyme in a buffer solution.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The formation of the product (e.g., 4-nitrophenol) is monitored spectrophotometrically over time.
-
-
Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Summary of MAGL Inhibition Data
| Compound | IC50 (nM) |
| Derivative 19 (4-NO2) | 8.4 |
| Derivative 20 (4-SO2NH2) | 7.6 |
Note: The specific structures for derivatives 19 and 20 are detailed in the source literature.
Signaling Pathways and Mechanism of Action
Molecular docking studies have been employed to elucidate the potential mechanism of action of these derivatives. For antibacterial activity, it has been suggested that some benzoxazole derivatives may act by inhibiting DNA gyrase.[3] In the context of anticancer activity, certain benzoxazole-pyrrolidinones have been shown to bind to the catalytic center of MAGL, with the carbonyl group of the pyrrolidinone ring playing a key role in the interaction.
Conclusion
The in vitro evaluation of benzoxazole-pyrrolidinone derivatives has demonstrated their potential as a scaffold for the development of new therapeutic agents. While the antibacterial activity of the tested derivatives appears to be limited, their potent inhibition of MAGL suggests a promising avenue for anticancer drug discovery. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations - Arabian Journal of Chemistry [arabjchem.org]
In-Depth Technical Guide: Physicochemical Properties of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 2-(Pyrrolidin-3-yl)-1,3-benzoxazole. Due to the limited availability of direct experimental data for this specific molecule, this document combines predicted values with established experimental protocols for analogous compounds, offering a robust resource for researchers.
Core Physicochemical Properties
The fundamental physicochemical characteristics of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While experimental data for this compound is not extensively published, computational predictions provide valuable initial insights.
Table 1: Predicted and Known Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | PubChem |
| Molecular Weight | 188.23 g/mol | PubChem[1] |
| XlogP (Predicted) | 1.6 | PubChem[1] |
| CAS Number (HCl salt) | 2503204-30-4 | Sigma-Aldrich[2] |
| Molecular Weight (HCl salt) | 224.69 g/mol | Sigma-Aldrich[2] |
Note: XlogP is a calculated measure of lipophilicity, a key indicator of a compound's ability to cross cell membranes.
Experimental Protocols for Physicochemical Property Determination
The following sections detail standard experimental methodologies for determining key physicochemical properties. These protocols are broadly applicable to heterocyclic compounds like this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity and is determined as the temperature at which it transitions from a solid to a liquid phase.
Methodology:
-
A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with a basic nitrogen, such as the pyrrolidine ring in this compound, the pKa of its conjugate acid is determined.
Methodology (Potentiometric Titration):
-
A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/methanol mixture).
-
The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is determined by its partitioning between an organic solvent (n-octanol) and an aqueous phase.
Methodology (Shake-Flask Method):
-
A known concentration of the compound is dissolved in either n-octanol or water.
-
Equal volumes of the n-octanol and aqueous phases are combined in a flask.
-
The flask is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Solubility Determination
Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.
Methodology (Equilibrium Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of an aqueous buffer at a specific pH (e.g., pH 7.4 to simulate physiological conditions).
-
The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The solution is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method (e.g., HPLC, LC-MS).
-
The solubility is expressed in units such as mg/mL or µM.
Potential Biological Activities and Signaling Pathways
While direct biological data for this compound is scarce, the benzoxazole and pyrrolidine moieties are present in numerous biologically active compounds. This suggests potential therapeutic applications for this molecule.
Derivatives of benzoxazole have been reported to exhibit a wide range of pharmacological activities, including:
-
Antibacterial and Antifungal Activity : Benzoxazole-containing compounds have shown efficacy against various microbial strains.
-
Anticancer Activity : Some benzoxazole derivatives have demonstrated cytotoxic effects against cancer cell lines.
-
Analgesic and Anti-inflammatory Activity : This class of compounds has been investigated for its potential to alleviate pain and inflammation.
The pyrrolidine ring is a common scaffold in medicinal chemistry, often contributing to the binding of molecules to their biological targets. For instance, pyrrolidine-containing compounds have been developed as inhibitors of enzymes and as ligands for various receptors.
Based on the activities of related compounds, a potential experimental workflow for the biological evaluation of this compound could involve initial screening against a panel of cancer cell lines and microbial strains, followed by more targeted assays to elucidate its mechanism of action.
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of this compound.
Hypothetical Biological Screening Cascade
Caption: A hypothetical screening cascade for evaluating the biological activity of this compound.
References
Potential Therapeutic Targets of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(Pyrrolidin-3-yl)-1,3-benzoxazole scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating significant biological activity across a range of therapeutic areas. While direct studies on the parent molecule are limited in publicly accessible literature, extensive research on closely related analogues reveals three primary potential therapeutic targets: Monoacylglycerol Lipase (MAGL) , Histamine H3 (H₃) receptors , and voltage-gated sodium channels (Nav) . This technical guide provides an in-depth analysis of these targets, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Monoacylglycerol Lipase (MAGL) Inhibition: A Promising Avenue for Analgesic and Anti-cancer Therapies
Derivatives of this compound, particularly benzoxazole-clubbed 2-pyrrolidinones, have emerged as potent and selective inhibitors of Monoacylglycerol Lipase (MAGL).[1] MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an accumulation of 2-AG, which in turn potentiates the activation of cannabinoid receptors (CB₁ and CB₂), leading to analgesic effects. Furthermore, MAGL inhibition reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins, thereby contributing to anti-inflammatory and anti-cancer effects.[1]
Quantitative Data: In Vitro Potency of Benzoxazole-Pyrrolidinone MAGL Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of benzoxazole-pyrrolidinone derivatives against human MAGL (hMAGL) and their selectivity over Fatty Acid Amide Hydrolase (FAAH).
| Compound ID | Structure | hMAGL IC₅₀ (nM) | FAAH IC₅₀ (µM) | Reference |
| 19 | 4-(Benzo[d]oxazol-2-yl)-1-(4-nitrophenyl)pyrrolidin-2-one | 8.4 | > 50 | [1] |
| 20 | 4-(Benzo[d]oxazol-2-yl)-1-(4-sulfamoylphenyl)pyrrolidin-2-one | 7.6 | > 50 | [1] |
| 15 | 4-(Benzo[d]oxazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one | - | 25 - 68 | [1] |
| 16 | 4-(Benzo[d]oxazol-2-yl)-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one | - | 25 - 68 | [1] |
| 18 | 4-(Benzo[d]oxazol-2-yl)-1-(4-hydroxyphenyl)pyrrolidin-2-one | - | 25 - 68 | [1] |
Signaling Pathway: MAGL Inhibition
Experimental Protocol: Fluorogenic MAGL Inhibition Assay
This protocol is adapted from a generic fluorogenic assay for MAGL inhibitor screening.[2][3]
Objective: To determine the in vitro inhibitory potency (IC₅₀) of test compounds against human recombinant MAGL.
Materials:
-
Human recombinant MAGL enzyme
-
MAGL assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Fluorogenic MAGL substrate (e.g., 7-hydroxycoumarinyl-arachidonate or 7-hydroxyresorufinyl arachidonate)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., JZL184)
-
96-well black microplate
-
Fluorescence plate reader
Workflow Diagram:
Procedure:
-
Reagent Preparation:
-
Prepare the MAGL enzyme solution by diluting the stock enzyme in MAGL assay buffer to the desired concentration.
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
Prepare the MAGL substrate working solution in DMSO.
-
-
Assay Plate Setup:
-
Add 88 µl of MAGL Assay Buffer and 2 µl of MAGL Enzyme 50X Stock Solution to each well.[2]
-
Add 5 µl of the diluted test compounds, positive control, or DMSO (vehicle control) to the respective wells.
-
Include a background control with assay buffer and substrate but no enzyme.
-
-
Pre-incubation:
-
Pre-incubate the plate for 30 minutes at 37°C to allow the inhibitors to interact with the enzyme.[2]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 5 µl of the MAGL substrate working solution to all wells.
-
Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for 7-hydroxycoumarin) in a kinetic mode for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Histamine H₃ Receptor Antagonism: A Target for Neurological and Cognitive Disorders
Pyrrolidine-based compounds have been extensively investigated as antagonists of the Histamine H₃ receptor, a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. H₃ receptor antagonists are being explored for their potential in treating a variety of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia, by enhancing neurotransmitter levels.
Quantitative Data: In Vitro Affinity of Pyrrolidine Derivatives for the H₃ Receptor
The following table presents the binding affinities (Ki) of various pyrrolidine derivatives for the human Histamine H₃ receptor.
| Compound Class | Specific Compound Example | hH₃R Ki (nM) | Reference |
| Pyrrolidin-3-yl-N-methylbenzamides | Compound 32 | Potent (specific value not provided) | |
| Substituted Pyrrolidines | (2S,4R)-1-[2-(4-cyclobutyl-[2][4]diazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone | High Affinity (specific value not provided) | |
| Piperazine Derivatives | Compound 17 | 518 | [5] |
| Dual-acting Ligands | 1-(3-(4-(tert-butyl)phenoxy)propyl)-2-methylpyrrolidine | 25 | [6] |
Experimental Protocol: H₃ Receptor Radioligand Binding Assay
This protocol is a generalized procedure based on standard radioligand binding assays for the H₃ receptor.[7][8]
Objective: To determine the binding affinity (Ki) of test compounds for the Histamine H₃ receptor.
Materials:
-
Cell membranes expressing the human H₃ receptor (e.g., from HEK293T cells)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]-N-α-methylhistamine, [³H]-NAMH)
-
Non-specific binding control (e.g., clobenpropit or histamine at a high concentration)
-
Test compounds (dissolved in an appropriate solvent)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Workflow Diagram:
Procedure:
-
Membrane Preparation:
-
Prepare cell membranes from cells overexpressing the H₃ receptor.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]-NAMH), and varying concentrations of the test compound in binding buffer.
-
For total binding, omit the test compound.
-
For non-specific binding, include a high concentration of an unlabeled H₃ receptor ligand (e.g., 10 µM clobenpropit).[8]
-
-
Incubation:
-
Incubate the plate at 25°C for 2 hours to allow the binding to reach equilibrium.[8]
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioactivity.
-
-
Detection:
-
Dry the filter plate, add a scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Voltage-Gated Sodium Channel (Nav) Blockade: Potential for Anticonvulsant and Neuroprotective Applications
Pyrrolidine derivatives have been identified as blockers of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[9] By blocking these channels, these compounds can reduce neuronal excitability, making them promising candidates for the treatment of epilepsy and other neurological conditions characterized by excessive neuronal firing.
Quantitative Data: Anticonvulsant Activity of Pyrrolidine Derivatives
The following table summarizes the in vivo anticonvulsant activity of various pyrrolidine derivatives in animal models.
| Compound Class | Specific Compound Example | Animal Model | Anticonvulsant Activity (ED₅₀ mg/kg) | Reference |
| 3-(Benzo[d]isoxazol-3-yl)-pyrrolidine-2,5-dione | 3-(Benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | MES (mice) | 14.90 | [10][11] |
| 3-(Benzo[d]isoxazol-3-yl)-pyrrolidine-2,5-dione | 3-(Benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2,5-dione | scPTZ (mice) | 42.30 | [10][11] |
| (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides | Compound 30 | MES (mice) | 45.6 | [12] |
| (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides | Compound 30 | 6 Hz (32 mA) (mice) | 39.5 | [12] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | Compound 14 | MES (mice) | 49.6 | [13] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | Compound 14 | 6 Hz (32 mA) (mice) | 31.3 | [13] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | Compound 14 | scPTZ (mice) | 67.4 | [13] |
MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole seizure test.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general overview of the whole-cell patch-clamp technique used to assess the effect of compounds on voltage-gated sodium channels.[14][15]
Objective: To characterize the inhibitory effect of test compounds on voltage-gated sodium currents in a cellular model.
Materials:
-
Cells expressing the target sodium channel subtype (e.g., HEK293 cells stably expressing Nav1.7)
-
Patch-clamp rig (including amplifier, micromanipulator, and data acquisition system)
-
Borosilicate glass pipettes
-
Intracellular (pipette) solution
-
Extracellular (bath) solution
-
Test compounds
Workflow Diagram:
Procedure:
-
Cell Preparation:
-
Culture cells expressing the sodium channel of interest on glass coverslips.
-
-
Pipette Preparation:
-
Pull a borosilicate glass capillary to create a micropipette with a tip resistance of 2-5 MΩ when filled with the intracellular solution.
-
-
Gigaohm Seal Formation:
-
Using a micromanipulator, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
-
Voltage-Clamp and Recording:
-
Clamp the cell membrane potential at a holding potential where most sodium channels are in a closed state (e.g., -100 mV).
-
Apply a series of depolarizing voltage steps to activate the sodium channels and record the resulting inward currents. This constitutes the baseline recording.
-
-
Compound Application:
-
Perfuse the recording chamber with the extracellular solution containing the test compound at a known concentration.
-
-
Post-Compound Recording:
-
After a sufficient incubation period, repeat the voltage-clamp protocol to record the sodium currents in the presence of the compound.
-
-
Data Analysis:
-
Compare the peak current amplitude, and the kinetics of activation and inactivation of the sodium currents before and after compound application.
-
To determine the IC₅₀, apply a range of compound concentrations and measure the percentage of current inhibition at each concentration. Plot the data and fit to a dose-response curve.
-
Synthesis of the this compound Scaffold
While a direct, published synthesis for this compound was not identified in the searched literature, a plausible synthetic route can be inferred from the synthesis of related benzoxazole and pyrrolidine derivatives. A common method for the formation of the benzoxazole ring is the condensation of a 2-aminophenol with a carboxylic acid or its derivative. The pyrrolidine moiety can be introduced as part of the carboxylic acid component.
A potential synthetic approach could involve the reaction of 2-aminophenol with a suitably protected pyrrolidine-3-carboxylic acid, followed by deprotection. For example, N-Boc-pyrrolidine-3-carboxylic acid could be coupled with 2-aminophenol using a standard peptide coupling reagent (e.g., HATU, HOBt, EDC), followed by cyclization to form the benzoxazole ring. The final step would be the removal of the Boc protecting group under acidic conditions to yield the target compound.
Conclusion
The this compound scaffold holds significant therapeutic potential, with its derivatives demonstrating potent activity against three key drug targets: Monoacylglycerol Lipase, the Histamine H₃ receptor, and voltage-gated sodium channels. The modulation of these targets offers promising therapeutic strategies for a wide range of disorders, including pain, inflammation, cancer, and various neurological and cognitive conditions. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this versatile chemical scaffold. Future work should focus on the synthesis and biological evaluation of a broader range of derivatives to elucidate detailed structure-activity relationships and to optimize potency, selectivity, and pharmacokinetic properties for each of these promising therapeutic targets.
References
- 1. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Benzoxazole-Pyrrolidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of the benzoxazole and pyrrolidine rings has given rise to a class of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery and history of these compounds, detailing their synthesis, biological activities, and the evolution of their application in drug discovery. The inherent drug-like properties of both the benzoxazole moiety, a bicyclic aromatic system, and the pyrrolidine ring, a versatile saturated heterocycle, have made their combination a fruitful area of research for developing novel therapeutic agents. This guide will serve as a comprehensive resource, summarizing key quantitative data, providing detailed experimental protocols, and illustrating important concepts through logical diagrams.
Historical Context and Discovery
The development of benzoxazole-pyrrolidine compounds does not follow a linear path to a single discovery. Instead, their emergence is the result of a convergent evolution in medicinal chemistry, where the strategic combination of known pharmacophores has led to the creation of novel molecular entities with enhanced biological activity.
The benzoxazole core itself has been a staple in medicinal chemistry for decades, with early research highlighting its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] Similarly, the pyrrolidine ring is a fundamental component of many natural products and synthetic drugs, valued for its ability to introduce three-dimensional complexity and serve as a versatile scaffold for chemical modification.
The deliberate linkage of these two scaffolds appears to have gained traction in more recent years, driven by the principles of rational drug design. Researchers, armed with an understanding of the structure-activity relationships of both individual moieties, began to explore their combined potential. A significant area of investigation has been the development of enzyme inhibitors, where the benzoxazole portion can interact with aromatic-binding regions and the pyrrolidine core can be functionalized to target specific active site residues.
A notable application of this scaffold is in the development of inhibitors for monoacylglycerol lipase (MAGL), an enzyme implicated in neurological disorders and cancer.[5] The design of these inhibitors often features a pyrrolidin-2-one core linked to a benzoxazole group, demonstrating the successful application of this hybrid scaffold in targeting specific biological pathways.
Quantitative Biological Data
The biological activity of benzoxazole-pyrrolidine derivatives has been quantified against various targets, including enzymes, bacterial strains, and cancer cell lines. The following tables summarize key quantitative data from published studies.
Table 1: Monoacylglycerol Lipase (MAGL) Inhibitory Activity
| Compound ID | Substitution Pattern | IC50 (nM) | Reference |
| 19 | 4-NO2 phenyl | 8.4 | [6][5][7] |
| 20 | 4-SO2NH2 phenyl | 7.6 | [6][5][7] |
| 15 | 4-OCH3 phenyl | 65 | [5] |
| 16 | 3-Cl, 4-F phenyl | 34 | [5] |
| 18 | 4-Cl phenyl | 42 | [5] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 8 | Bacillus subtilis | High | [8] |
| 13 | Bacillus subtilis | Moderate | [8] |
| 28 | Bacillus subtilis | High | [8] |
| 33 | Bacillus subtilis | High | [8] |
| Benzoxazole Derivative | Enterococcus faecalis | 64 | [9] |
Table 3: Anticancer Activity (Growth Inhibition - GI50)
| Compound ID | Cell Line | % Growth Inhibition | Reference |
| 19 (NSC: 778839) | SNB-75 (CNS Cancer) | 35.49 | [1][6][7] |
| 20 (NSC: 778842) | SNB-75 (CNS Cancer) | 31.88 | [1][6][7] |
Experimental Protocols
The synthesis of benzoxazole-pyrrolidine compounds typically involves a multi-step process. Below are detailed methodologies for key synthetic steps and biological assays, based on recurring protocols in the literature.
General Synthesis of 4-(Benzoxazol-2-yl)-pyrrolidin-2-ones
This protocol describes a common synthetic route to the benzoxazole-pyrrolidinone scaffold.
Step 1: Synthesis of N-substituted-5-oxopyrrolidine-3-carboxylic acid A mixture of a primary amine (1.0 eq) and itaconic acid (1.1 eq) in a suitable solvent (e.g., water or ethanol) is heated to reflux for 4-6 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold solvent, and dried to yield the N-substituted-5-oxopyrrolidine-3-carboxylic acid.
Step 2: Condensation with 2-aminophenol to form the benzoxazole ring The N-substituted-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) and 2-aminophenol (1.0 eq) are heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent at an elevated temperature (typically 120-160 °C) for 2-4 hours. The reaction mixture is then cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with a sodium bicarbonate solution and water, and then purified by recrystallization or column chromatography to afford the final 4-(benzoxazol-2-yl)-pyrrolidin-2-one derivative.
Monoacylglycerol Lipase (MAGL) Inhibition Assay
This protocol outlines a typical procedure for assessing the MAGL inhibitory activity of the synthesized compounds.
-
Enzyme and Substrate Preparation: Human recombinant MAGL is used as the enzyme source. A fluorescent substrate, such as 4-methylumbelliferyl butyrate, is prepared in a suitable buffer (e.g., Tris-HCl with BSA).
-
Inhibition Assay: The assay is performed in a 96-well plate format. The test compounds, dissolved in DMSO, are pre-incubated with the MAGL enzyme in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the fluorescent substrate. The increase in fluorescence, resulting from the hydrolysis of the substrate by MAGL, is monitored over time using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., 360 nm and 460 nm, respectively).
-
Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence versus time curve. The percent inhibition for each compound concentration is determined relative to a control containing only DMSO. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the data to a dose-response curve.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to benzoxazole-pyrrolidine compounds.
Conclusion
The strategic amalgamation of the benzoxazole and pyrrolidine scaffolds has proven to be a highly effective approach in modern drug discovery. These hybrid molecules have demonstrated significant potential as inhibitors of key biological targets, leading to promising analgesic, anticancer, and antibacterial activities. This technical guide has provided a comprehensive overview of the discovery, history, and key technical aspects of benzoxazole-pyrrolidine compounds. The presented data, protocols, and diagrams offer a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, and it is anticipated that this privileged scaffold will continue to be a source of novel therapeutic agents in the future.
References
- 1. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. analgesic-and-anticancer-activity-of-benzoxazole-clubbed-2-pyrrolidinones-as-novel-inhibitors-of-monoacylglycerol-lipase - Ask this paper | Bohrium [bohrium.com]
- 7. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
theoretical and computational studies of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole
An In-depth Technical Guide on the Theoretical and Computational Studies of 2-(Pyrrolidinyl)-1,3-benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 2-(Pyrrolidinyl)-1,3-benzoxazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the combination of two potent pharmacophores: the benzoxazole moiety, known for its wide range of biological activities, and the pyrrolidine ring, a versatile scaffold in drug discovery.[1][2][3] This document details the synthesis, computational analysis, and biological evaluation of these derivatives, presenting quantitative data, experimental protocols, and logical workflows to serve as a resource for researchers in the field.
Synthesis and Structural Elucidation
The primary synthetic route to 2-(pyrrolidinyl)-1,3-benzoxazole derivatives involves the condensation of a substituted 5-oxopyrrolidine-3-carboxylic acid with 2-aminophenol.[4][5] This reaction is typically facilitated by a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures.[4][5] The resulting compounds are then purified, commonly via column chromatography.
Experimental Protocol: General Synthesis
A mixture of an appropriate 1-substituted-5-oxopyrrolidine-3-carboxylic acid (1 equivalent), 2-aminophenol (1 equivalent), and polyphosphoric acid is heated to approximately 150-165°C and stirred for 2 to 4 hours.[4][5] Following the reaction, the mixture is cooled and neutralized with a sodium carbonate solution. The resulting precipitate is collected, washed, and purified by column chromatography to yield the final 2-(pyrrolidin-2-on-4-yl)-1,3-benzoxazole derivative.[4][5]
Structural Characterization Data
The structures of synthesized derivatives are confirmed using various spectroscopic techniques. The data below is representative of this class of compounds.[4][5]
| Compound | Yield (%) | M.P. (°C) | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | MS (m/z) | Ref |
| 4-(Benzo[d]oxazol-2-yl)-1-benzylpyrrolidin-2-one (11) | - | - | 1703 (C=O), 1621 (C=N) | 2.60-2.77 (m, 2H), 3.13-3.18 (m, 1H), 3.81-3.86 (m, 2H), 3.95-4.01 (m, 2H), 7.38-7.96 (m, 9H) | 292.14 [M]⁺ | [4] |
| 4-(Benzo[d]oxazol-2-yl)-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one (16) | 68% | 187-189 | 1690 (C=O), 1613 (C=N), 1388 (C-N), 765 (C-Cl) | 7.73-7.96 (m, Ar-H) | - | [4] |
| 4-(Benzo[d]oxazol-2-yl)-1-methylpyrrolidin-2-one (5) | 45% | 87-89 | 1702 (C=O), 1622 (C=N), 1390 (C-N) | 2.89-3.09 (m, 2H), 3.76 (s, 3H), 4.00-4.07 (m, 1H), 4.16-4.32 (m, 2H), 7.55-8.13 (m, 4H) | 216.11 [M]⁺ | [5] |
Theoretical and Computational Analysis
Computational chemistry plays a pivotal role in understanding the properties of 2-(pyrrolidinyl)-1,3-benzoxazole derivatives, predicting their biological activity, and elucidating their mechanism of action at a molecular level. Key methods employed include Density Functional Theory (DFT) and molecular docking.[1][5]
Methodologies
Density Functional Theory (DFT): DFT studies are performed to understand the electronic structure and stability of the synthesized molecules.[1][5] Calculations are typically used to optimize the molecular geometry and to predict spectroscopic data, such as NMR chemical shifts. A comparison between the theoretically predicted and experimentally obtained NMR data serves to validate the proposed chemical structures.[1][5]
Molecular Docking: This computational technique is used to predict the preferred orientation of a ligand when bound to a target protein.[1] It helps in understanding the binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. The results are often expressed as a binding energy or docking score, which can be used to rank potential drug candidates and guide further optimization.[1][5]
Key Computational and Biological Findings
The combination of computational predictions and experimental validation is crucial for establishing a structure-activity relationship (SAR). For example, molecular docking studies on a series of benzoxazole-pyrrolidinone derivatives identified specific compounds with high predicted binding affinities to their biological targets, which correlated with their observed biological activity.[1][4]
| Derivative | Target | Binding Energy (kcal/mol) | Biological Activity (IC₅₀) | Key Finding | Ref |
| Derivative 8 | Bacterial Target | -8.54 | - | Identified as the most promising derivative based on significant binding interactions. | [1][5] |
| Compound 19 (4-NO₂) | Human MAGL | - | 8.4 nM | Potent inhibitor of monoacylglycerol lipase (MAGL). | [4] |
| Compound 20 (4-SO₂NH₂) | Human MAGL | - | 7.6 nM | The most active MAGL inhibitor in the series, demonstrating strong anticancer and analgesic potential. | [4] |
Structure-Activity Relationship (SAR)
The data gathered from synthesis, biological screening, and computational studies enables the development of a Structure-Activity Relationship (SAR). This logical framework helps to identify the chemical features of the molecules that are critical for their biological activity.
For the 2-(pyrrolidinyl)-1,3-benzoxazole class, studies have shown that substitutions on the pyrrolidinone nitrogen and the benzoxazole ring significantly influence biological activity. For instance, in a series of MAGL inhibitors, derivatives with electron-withdrawing groups like nitro (NO₂) and sulfonamide (SO₂NH₂) at the para-position of a phenyl ring attached to the pyrrolidinone nitrogen showed the highest potency.[4] This suggests that these groups may be involved in crucial interactions within the enzyme's active site, a hypothesis that can be further explored and validated through molecular docking.[4]
Conclusion
The integration of synthetic chemistry with theoretical and computational studies provides a powerful paradigm for the discovery and development of novel 2-(pyrrolidinyl)-1,3-benzoxazole derivatives. DFT and molecular docking have proven to be invaluable tools for structural validation, understanding ligand-target interactions, and rationalizing observed biological activities. The quantitative data and workflows presented in this guide highlight the systematic approach used to establish robust structure-activity relationships, paving the way for the design of more potent and selective therapeutic agents based on this promising chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Notes and Protocols for Antibacterial Assays Using 2-(Pyrrolidin-3-yl)-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Benzoxazole and pyrrolidine scaffolds are prominent heterocyclic structures known for their diverse pharmacological activities, including antibacterial properties. The novel compound, 2-(Pyrrolidin-3-yl)-1,3-benzoxazole, which incorporates both of these important pharmacophores, represents a promising candidate for antibacterial drug discovery.
These application notes provide a comprehensive guide for researchers on the utilization of this compound in a variety of antibacterial assays. The included protocols are based on established methodologies for evaluating the antibacterial efficacy of new chemical entities. While specific data for this compound is not yet established, this document presents illustrative data from studies on structurally related benzoxazole and pyrrolidine derivatives to guide experimental design and data interpretation.
Data Presentation: Antibacterial Activity of Related Benzoxazole and Pyrrolidine Derivatives
The following tables summarize the antibacterial activity of various benzoxazole and pyrrolidine derivatives against common Gram-positive and Gram-negative bacteria. This data serves as a reference for the potential activity spectrum of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related Compounds
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzoxazole-pyrrolidin-2-one derivatives | Staphylococcus aureus | 16 - 128 | [1] |
| Bacillus subtilis | 64 - 128 | [1] | |
| Escherichia coli | >256 | [1] | |
| Pseudomonas aeruginosa | >256 | [1] | |
| 2-Arylbenzoxazole derivatives | Enterococcus faecalis | 0.5 | [2] |
| Pseudomonas aeruginosa | 0.25 | [2] | |
| Thiazole-based pyrrolidine derivatives | Staphylococcus aureus | 30.53 ± 0.42 (Zone of Inhibition in mm at 400 µg) | [3] |
| Bacillus cereus | 21.70 ± 0.36 (Zone of Inhibition in mm at 400 µg) | [3] |
Note: The above data is for illustrative purposes and represents the activity of related, but not identical, compounds.
Experimental Protocols
Detailed methodologies for key antibacterial assays are provided below. These protocols can be adapted for the evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth with solvent)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions.
-
Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with solvent), and a sterility control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline solution
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the initial bacteria survive).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the initial antibacterial screening of a novel compound like this compound.
Caption: Workflow for antibacterial evaluation.
Hypothesized Signaling Pathway Inhibition
While the specific mechanism of action for this compound is unknown, many antibacterial agents target essential bacterial signaling pathways. The following diagram depicts a generalized representation of a potential inhibitory mechanism.
Caption: Hypothesized mechanism of action.
Conclusion
The protocols and information provided herein offer a solid foundation for the antibacterial evaluation of this compound. By employing these standardized assays, researchers can effectively characterize the antibacterial profile of this novel compound and assess its potential as a future therapeutic agent. Further studies will be necessary to elucidate its precise mechanism of action and to optimize its activity through medicinal chemistry efforts.
References
protocol for dissolving 2-(Pyrrolidin-3-yl)-1,3-benzoxazole for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole for various experimental purposes. The following procedures are based on the general properties of benzoxazole and pyrrolidine derivatives and are intended to serve as a starting point for laboratory use.
Physicochemical Properties and Solubility
The solubility of this compound has not been extensively reported. However, based on the chemical structure, which includes a heterocyclic benzoxazole moiety and a pyrrolidine ring, its solubility can be inferred for common laboratory solvents. Benzoxazole derivatives are often soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and in alcohols to varying extents.
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | High | > 10 mM | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate | 1-10 mM | May require warming to fully dissolve. |
| Methanol | Moderate | 1-10 mM | Similar to ethanol, warming may be necessary. |
| Phosphate-Buffered Saline (PBS) | Low | < 1 mg/mL | Solubility in aqueous solutions is expected to be limited. The final concentration of organic solvent in aqueous working solutions should be kept low (typically <1%). |
| Water | Very Low | Insoluble | Direct dissolution in water is not recommended. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Fire Safety: Keep away from heat, sparks, and open flames. The compound may be flammable.
-
Health Hazards: Avoid contact with skin and eyes. The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation. In case of contact, rinse the affected area thoroughly with water.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is suitable for most in vitro cell-based assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM solution, weigh out a quantity equivalent to 10 µmoles of the compound. Note: The exact mass will depend on the molecular weight of the specific salt form of the compound being used.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For a 10 mM solution, if you weighed 10 µmoles of the compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture. It is crucial to minimize the final DMSO concentration in the cell culture medium to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%). For example, to achieve a 10 µM final concentration from a 10 mM stock solution, you would perform a 1:1000 dilution. This would result in a final DMSO concentration of 0.1%.
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
-
Application: Add the prepared working solutions to your cell cultures and proceed with your experimental assay.
Visualizations
The following diagrams illustrate the key workflows described in this protocol.
Caption: Workflow for preparing a stock solution of this compound in DMSO.
Caption: Workflow for preparing working solutions for cell culture experiments.
Application Notes and Protocols for High-Throughput Screening of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for conducting a high-throughput screening (HTS) campaign to identify and characterize novel anti-cancer agents based on the 2-(Pyrrolidin-3-yl)-1,3-benzoxazole scaffold. While direct HTS data for the parent compound is not extensively published, the protocols outlined below are based on established methodologies for evaluating the cytotoxicity of small molecules against cancer cell lines. The provided data are hypothetical but representative of what might be observed for active compounds in such screens.
Introduction
The benzoxazole and pyrrolidine moieties are prevalent in a variety of biologically active compounds. Analogs incorporating these scaffolds have demonstrated a range of activities, including potential as anti-proliferative agents. This document details the application of this compound and a library of its derivatives in a high-throughput screening workflow to assess their cytotoxic effects on the HeLa human cervical cancer cell line. The primary assay is a cell viability assay, followed by secondary screening and mechanism of action studies.
Data Presentation
The following tables summarize hypothetical quantitative data from a multi-stage screening campaign of a library of this compound analogs.
Table 1: Primary High-Throughput Screening of this compound Analogs
| Compound ID | Concentration (µM) | Cell Viability (%) | Hit (Yes/No) |
| BZ-PYR-001 | 10 | 95.2 | No |
| BZ-PYR-002 | 10 | 45.8 | Yes |
| BZ-PYR-003 | 10 | 88.1 | No |
| BZ-PYR-004 | 10 | 32.5 | Yes |
| BZ-PYR-005 | 10 | 99.0 | No |
Table 2: Dose-Response Analysis of Primary Hits
| Compound ID | IC50 (µM) | Hill Slope |
| BZ-PYR-002 | 8.5 | 1.2 |
| BZ-PYR-004 | 2.1 | 1.5 |
Table 3: Secondary Assay - Caspase-3/7 Activation
| Compound ID | Treatment (IC50) | Caspase-3/7 Activity (Fold Change) |
| BZ-PYR-002 | 8.5 µM | 3.2 |
| BZ-PYR-004 | 2.1 µM | 5.8 |
| Vehicle Control | - | 1.0 |
Experimental Protocols
Primary High-Throughput Screening: Cell Viability Assay (MTT)
This protocol is designed for a 384-well plate format to assess the effect of a compound library on HeLa cell viability.
Materials:
-
HeLa cells (ATCC® CCL-2™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound analog library (10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
384-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend HeLa cells to a concentration of 1 x 10^5 cells/mL in DMEM.
-
Using a multi-channel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Addition:
-
Prepare a working plate by diluting the 10 mM stock library to 100 µM in DMEM.
-
Using an automated liquid handler, transfer 4 µL of the compound from the working plate to the cell plate to achieve a final concentration of 10 µM. Include vehicle (DMSO) controls.
-
Incubate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the media and add 50 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate percent cell viability relative to the vehicle-treated control wells.
-
Compounds resulting in <50% cell viability are considered primary hits.
-
Secondary Screening: Dose-Response and IC50 Determination
This protocol determines the potency of the primary hits.
Procedure:
-
Follow the cell seeding protocol as described above.
-
Prepare a serial dilution of the hit compounds (e.g., 100 µM to 0.1 µM) in DMEM.
-
Add the diluted compounds to the cell plate and incubate for 48 hours.
-
Perform the MTT assay as described previously.
-
Plot the dose-response curve (log of compound concentration vs. percent viability) and calculate the IC50 value using a non-linear regression model.
Mechanism of Action Study: Caspase-3/7 Activation Assay
This assay investigates whether the cytotoxic effect is mediated through the induction of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
384-well white-bottom cell culture plates
Procedure:
-
Seed HeLa cells in a 384-well white-bottom plate and treat with hit compounds at their respective IC50 concentrations for 24 hours.
-
Equilibrate the plate to room temperature.
-
Add 40 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix on a plate shaker for 2 minutes at 300-500 rpm.
-
Incubate at room temperature for 1 hour.
-
Measure luminescence using a plate reader.
-
Calculate the fold change in caspase activity relative to the vehicle control.
Mandatory Visualizations
Caption: High-Throughput Screening Workflow for Anti-Cancer Drug Discovery.
Caption: Simplified Intrinsic Apoptosis Pathway.
Application Notes and Protocols: 2-(Pyrrolidin-3-yl)-1,3-benzoxazole and its Analogs as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine and benzoxazole scaffolds are prominent heterocyclic structures in medicinal chemistry, frequently incorporated into novel therapeutic agents due to their diverse biological activities. This document provides detailed application notes and protocols for a class of compounds combining these moieties, specifically focusing on benzoxazole-pyrrolidinone derivatives as potent enzyme inhibitors. While direct data on 2-(pyrrolidin-3-yl)-1,3-benzoxazole is limited, extensive research on structurally related compounds, particularly "benzoxazole clubbed 2-pyrrolidinones," has demonstrated significant inhibitory activity against key enzymes such as monoacylglycerol lipase (MAGL). These compounds hold promise for the development of novel therapeutics for a range of diseases, including cancer and neurological disorders.
Featured Application: Inhibition of Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a crucial enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to elevated levels of 2-AG, which can modulate various physiological processes, including pain, inflammation, and neuroprotection. Furthermore, MAGL is overexpressed in several aggressive cancers, where it contributes to tumor growth and metastasis by increasing the supply of pro-tumorigenic free fatty acids.[1]
Quantitative Data: In Vitro Inhibitory Activity
A series of benzoxazole clubbed 2-pyrrolidinone derivatives have been synthesized and evaluated for their inhibitory potency against human MAGL (hMAGL) and, for selectivity, against the related enzyme fatty acid amide hydrolase (FAAH). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound ID | Substitution on Phenyl Ring | hMAGL IC50 (nM)[1] | FAAH IC50 (µM)[1] |
| 13 | 4-CH3 | >100 | Not Reported |
| 14 | 2-CH3 | >100 | Not Reported |
| 15 | 4-OH | 45.3 | 25 |
| 16 | 4-Cl | 38.7 | 32 |
| 17 | 4-OCH3 | 25.6 | 45 |
| 18 | 3-Cl, 4-F | 15.2 | 68 |
| 19 | 4-NO2 | 8.4 | >50 |
| 20 | 4-SO2NH2 | 7.6 | >50 |
| JZL184 (Control) | - | 10 | Not Reported |
| CAY10499 (Control) | - | 415 | Not Reported |
| URB597 (Control) | - | Not Reported | 0.005 |
Note: Compounds 19 and 20 are considered selective MAGL inhibitors due to their significantly lower potency against FAAH.
Experimental Protocols
Synthesis of Benzoxazole Clubbed 2-Pyrrolidinones
A general synthetic route for this class of compounds involves multiple steps, starting from the appropriate starting materials to construct the pyrrolidin-2-one ring linked to the benzoxazole moiety.[1] A representative synthesis is that of 4-(Benzo[d]oxazol-2-yl)-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one (Compound 16).[1]
In Vitro Human Monoacylglycerol Lipase (hMAGL) Inhibition Assay
This protocol is based on the methodology described for determining the IC50 values of the benzoxazole clubbed 2-pyrrolidinone derivatives.[1]
Materials:
-
Human MAGL (hMAGL) enzyme
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.2)
-
Substrate (e.g., a fluorogenic or chromogenic monoacylglycerol analog)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control inhibitors (e.g., JZL184, CAY10499)
-
96-well microplates (black or clear, depending on the detection method)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Enzyme Preparation: Dilute the hMAGL enzyme to the desired concentration in the assay buffer.
-
Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add a small volume of the diluted test compound or control. c. Add the diluted enzyme solution to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the substrate.
-
Detection: a. Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader. b. The reaction is typically followed for a set period (e.g., 15-30 minutes).
-
Data Analysis: a. Determine the rate of the enzymatic reaction for each concentration of the inhibitor. b. Normalize the reaction rates to the control (enzyme activity in the absence of an inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.
Visualizations
Signaling Pathway of MAGL in Cancer Proliferation
References
Application Notes and Protocols for In Vivo Studies with 2-(Pyrrolidin-3-yl)-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for conducting preclinical in vivo studies to evaluate the pharmacological properties of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole. While limited data exists for this specific molecule, the benzoxazole and pyrrolidine moieties are present in compounds with known central nervous system activity, including anxiolytic and anticonvulsant effects.[1][2][3] This document outlines a hypothetical experimental design to investigate the potential anxiolytic-like effects of this compound in a murine model. The protocols provided herein cover animal handling, compound administration, behavioral testing, and post-mortem tissue analysis.
Introduction
Benzoxazole and pyrrolidinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[4][5] Various compounds incorporating these scaffolds have demonstrated efficacy as antibacterial, anticonvulsant, analgesic, and anti-inflammatory agents.[5][6][7] Notably, some derivatives have been investigated for their effects on the central nervous system, showing potential for treating conditions like epilepsy and pain.[1][8] Furthermore, related structures have been designed to target serotonin and dopamine receptors, suggesting a possible role in modulating mood and behavior.[3]
This document presents a detailed experimental plan to explore the anxiolytic potential of this compound in mice. The proposed studies include well-established behavioral paradigms, such as the Elevated Plus Maze (EPM) and Marble Burying Test, to assess anxiety-like behaviors.[9][10][11] Additionally, a hypothetical signaling pathway is proposed for investigation via Western Blot analysis of brain tissue to elucidate the potential mechanism of action.
Hypothetical Signaling Pathway
Based on the known targets of similar compounds, it is hypothesized that this compound may exert its effects through modulation of serotonergic and/or dopaminergic pathways, which are critically involved in the regulation of mood and anxiety. A possible mechanism could involve the potentiation of downstream signaling cascades that promote neuronal survival and synaptic plasticity.
Caption: Hypothetical signaling pathway for this compound.
Experimental Design and Workflow
A randomized, placebo-controlled study will be conducted to assess the anxiolytic-like effects of this compound.
Caption: Overall experimental workflow.
Animal Models
-
Species: Male C57BL/6 mice
-
Age: 8-10 weeks
-
Supplier: Charles River Laboratories or equivalent
-
Housing: Standard housing conditions (12:12 h light-dark cycle, 22 ± 2°C, ad libitum access to food and water). Animals should be group-housed (4-5 per cage) to minimize stress.
-
Acclimatization: Animals should be allowed to acclimatize to the facility for at least 7 days prior to the start of the experiment.
Experimental Groups and Dosing
The following experimental groups will be established (n=10 mice per group):
| Group | Treatment | Dose (mg/kg) | Route of Administration |
| 1 | Vehicle | - | Oral Gavage or IP |
| 2 | This compound | 1 (Low) | Oral Gavage or IP |
| 3 | This compound | 10 (Medium) | Oral Gavage or IP |
| 4 | This compound | 30 (High) | Oral Gavage or IP |
| 5 | Positive Control (e.g., Diazepam) | 2 | Intraperitoneal (IP) |
Note: The doses for this compound are hypothetical and should be determined in preliminary dose-range finding and toxicity studies. The route of administration (oral gavage or intraperitoneal injection) should be selected based on the physicochemical properties and desired pharmacokinetic profile of the compound.
Experimental Protocols
Compound Formulation and Administration
-
Vehicle: A suitable vehicle for formulation should be determined based on the solubility of the compound (e.g., saline with 5% DMSO and 5% Tween 80).
-
Preparation: Prepare fresh formulations daily. Vortex thoroughly before each administration to ensure a homogenous suspension.
-
Administration Volume: The volume of administration should not exceed 10 ml/kg for both oral gavage and intraperitoneal injection.[12][13]
-
Weigh the animal to determine the correct dosing volume.[13]
-
Restrain the mouse by scruffing the neck to immobilize the head.[13]
-
Gently insert a flexible, ball-tipped gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[14][15]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.[13]
-
Slowly administer the compound.[14]
-
Gently remove the needle and return the animal to its home cage.
-
Monitor the animal for at least 10 minutes for any signs of distress.[14]
-
Weigh the animal to determine the correct injection volume.[12]
-
Restrain the mouse by scruffing the neck and turning it to expose the abdomen.
-
Tilt the mouse's head slightly downwards.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45° angle to avoid puncturing the cecum or bladder.[12][16][17]
-
Slightly aspirate to ensure no fluid is drawn into the syringe.[18]
-
Slowly inject the compound.
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any adverse reactions.
Behavioral Assessments
Behavioral tests should be conducted 30-60 minutes after compound administration. The order of testing should be from least to most stressful (e.g., Marble Burying Test before Elevated Plus Maze).
The EPM is used to assess anxiety-like behavior by measuring the animal's tendency to explore open, unprotected spaces versus enclosed, protected arms.[9][10][11]
-
The apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open and closed arms, and the number of entries into each arm using an automated tracking system.
-
Clean the maze with 70% ethanol between trials.
Hypothetical Data Presentation:
| Group | Time in Open Arms (s) | Open Arm Entries |
| Vehicle | 45.2 ± 5.1 | 8.3 ± 1.2 |
| Compound (1 mg/kg) | 55.8 ± 6.3 | 9.1 ± 1.5 |
| Compound (10 mg/kg) | 78.4 ± 7.9 | 12.5 ± 1.8 |
| Compound (30 mg/kg) | 95.1 ± 8.5 | 15.2 ± 2.1 |
| Diazepam (2 mg/kg) | 102.3 ± 9.2 | 16.8 ± 2.3 |
| *p < 0.05, *p < 0.01 vs. Vehicle (One-way ANOVA with Dunnett's post-hoc test) |
This test assesses anxiety and obsessive-compulsive-like behavior based on the natural tendency of mice to bury unfamiliar objects.[9][10]
-
Place 20 glass marbles evenly on top of 5 cm of clean bedding in a standard mouse cage.
-
Place a single mouse in the cage and allow it to explore for 30 minutes.
-
After the session, remove the mouse and count the number of marbles that are at least two-thirds buried.
-
Replace the bedding between trials.
Hypothetical Data Presentation:
| Group | Number of Marbles Buried |
| Vehicle | 15.6 ± 1.8 |
| Compound (1 mg/kg) | 13.9 ± 1.5 |
| Compound (10 mg/kg) | 9.8 ± 1.2 |
| Compound (30 mg/kg) | 6.2 ± 0.9 |
| Diazepam (2 mg/kg) | 5.5 ± 0.8 |
| p < 0.05, *p < 0.01 vs. Vehicle (One-way ANOVA with Dunnett's post-hoc test) |
Tissue Collection and Processing
-
At the end of the study, euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Rapidly dissect the brain and isolate specific regions of interest (e.g., hippocampus, prefrontal cortex) on an ice-cold plate.
-
Snap-freeze the tissue samples in liquid nitrogen and store at -80°C until further analysis.[19]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to the frozen tissue sample (approximately 300 µL for a 5 mg tissue piece).[20][21]
-
Homogenize the tissue using an electric homogenizer or by sonication on ice.[20][22]
-
Rinse the homogenizer blade with additional lysis buffer to ensure complete sample collection.[20]
-
Incubate the homogenate on ice for 30-60 minutes with gentle agitation.[22]
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.[20][21]
-
Carefully collect the supernatant containing the protein extract and transfer it to a fresh, pre-chilled tube.[20]
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
Western Blot Analysis
Western blotting can be used to quantify the expression and phosphorylation levels of key proteins in the hypothetical signaling pathway.[23][24][25][26]
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[26]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.[26]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[25]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., pCREB, CREB, BDNF, and a loading control like β-actin) overnight at 4°C with gentle agitation.[25]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.[25]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[25]
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Hypothetical Data Presentation:
| Group | pCREB/CREB Ratio | BDNF/β-actin Ratio |
| Vehicle | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Compound (10 mg/kg) | 1.85 ± 0.21 | 1.65 ± 0.18 |
| Compound (30 mg/kg) | 2.54 ± 0.28 | 2.20 ± 0.25 |
| *p < 0.05, *p < 0.01 vs. Vehicle (One-way ANOVA with Dunnett's post-hoc test) |
Data Analysis and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests, such as one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's) to compare between groups. A p-value of less than 0.05 will be considered statistically significant.
Conclusion
The experimental design and protocols outlined in this document provide a robust framework for the in vivo evaluation of this compound as a potential anxiolytic agent. The combination of behavioral and biochemical analyses will allow for a comprehensive assessment of its pharmacological profile and potential mechanism of action. Successful completion of these studies will provide crucial data to support the further development of this compound as a therapeutic candidate.
References
- 1. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations - Arabian Journal of Chemistry [arabjchem.org]
- 6. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. criver.com [criver.com]
- 10. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]
- 11. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. research.vt.edu [research.vt.edu]
- 18. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Sample preparation for western blot | Abcam [abcam.com]
- 21. nsjbio.com [nsjbio.com]
- 22. Homogenization and preparation of tissue extracts and western blotting [bio-protocol.org]
- 23. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. Western Blot Protocol [protocols.io]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Notes and Protocols for the Quantification of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole in various sample matrices. The following methods are based on established analytical techniques for structurally similar compounds, including benzoxazole and pyrrolidine derivatives. These protocols serve as a comprehensive guide and a strong starting point for the development and validation of a specific analytical method for this compound.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research due to its structural motifs, which are present in a variety of biologically active molecules. Accurate quantification of this compound in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic, toxicokinetic, and quality control studies. This document outlines protocols for high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography with tandem mass spectrometry (LC-MS/MS), providing the sensitivity and selectivity required for demanding bioanalytical applications.
Analytical Methods Overview
Two primary analytical methods are presented:
-
HPLC-UV: A robust and widely accessible method suitable for the quantification of higher concentrations of the analyte, typically in pharmaceutical formulations.
-
LC-MS/MS: A highly sensitive and selective method ideal for the determination of low concentrations of the analyte in complex biological matrices such as plasma and urine.
Sample Preparation Protocols
Effective sample preparation is critical to remove interferences and enrich the analyte of interest.[1][2][3][4] The choice of technique depends on the sample matrix and the required sensitivity.
Protein Precipitation (PPT) for Biological Fluids
This is a rapid and simple method for removing proteins from plasma or serum samples.[5]
Protocol:
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Liquid-Liquid Extraction (LLE) for Biological Fluids
LLE is a more selective method that can provide a cleaner extract than PPT.
Protocol:
-
To 200 µL of plasma/urine sample in a glass tube, add 50 µL of internal standard solution and 20 µL of 1 M sodium hydroxide.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Biological Fluids
SPE offers the highest degree of selectivity and concentration, making it suitable for very low analyte concentrations.
Protocol:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 500 µL of plasma/urine sample by adding 500 µL of 4% phosphoric acid.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for analysis.
HPLC-UV Method for Pharmaceutical Samples
This method is suitable for the quantification of this compound in dosage forms like tablets or capsules.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 20 mM Phosphate Buffer (pH 3.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range.
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Transfer a quantity of powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.
-
Add 70 mL of methanol and sonicate for 15 minutes.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtrate with the mobile phase to a concentration within the calibration range.
-
LC-MS/MS Method for Biological Samples
This highly sensitive method is ideal for pharmacokinetic studies. The following is a starting point based on methods for similar heterocyclic compounds.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Chromatography | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start at 5% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard |
| Internal Standard | A structurally similar compound, preferably a stable isotope-labeled version |
Method Validation Parameters (Exemplary Data)
The following tables summarize typical quantitative data for analytical methods of structurally related benzoxazole and pyrrolidine derivatives. These values can serve as a benchmark during the validation of a method for this compound.
Table 1: LC-MS/MS Method Performance for Structurally Similar Compounds in Biological Matrices
| Analyte Class | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Designer Benzodiazepines | Blood | 1 - 200 | 1 | 35 - 90 | [6] |
| Albendazole (Benzimidazole) | Plasma | 0.25 - 200 | 0.25 | Not Reported | [7] |
| Voriconazole | CSF | 100 - 10,000 | 100 | 99.85 - 107.00 | [8] |
| 2-Pyrrolidinone | Swine Liver | 5 - 2000 | 5 | Not Reported |
Table 2: HPLC-UV Method Performance for Structurally Similar Compounds in Pharmaceutical Formulations
| Analyte Class | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (%) | Reference |
| Cephradine | 2.5 - 12.5 | Not Reported | Not Reported | Not Reported | [9][10] |
| Naproxen | 15 (single point) | Not Reported | Not Reported | >100 | [11] |
| Second Gen. Antiandrogens | 209 - 5215 ng/mL | Not Reported | 209 ng/mL | Not Reported | [12] |
Visualized Workflows (Graphviz)
The following diagrams illustrate the experimental workflows for sample preparation and analysis.
Caption: Sample Preparation Workflow for Biological Matrices.
Caption: LC-MS/MS Analytical Workflow.
References
- 1. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. iajps.com [iajps.com]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of voriconazole in human cerebrospinal fluid - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. wisdomlib.org [wisdomlib.org]
- 10. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel derivatives of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole. The following protocols and data are intended to facilitate the development of compounds with improved therapeutic efficacy.
Rationale for Derivative Development
The 2-(pyrrolidinyl)-1,3-benzoxazole scaffold is a promising starting point for the development of new therapeutic agents. Benzoxazole moieties are present in a variety of biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties. The pyrrolidine ring offers a versatile point for substitution to modulate the physicochemical and pharmacokinetic properties of the molecule, potentially leading to enhanced efficacy and target specificity.
Recent studies on the closely related benzoxazole-pyrrolidin-2-one scaffold have identified monoacylglycerol lipase (MAGL) as a potential biological target. MAGL is a key enzyme in the endocannabinoid system, and its inhibition has shown therapeutic potential in cancer and inflammatory diseases. By analogy, derivatives of this compound are hypothesized to exhibit similar inhibitory activity against MAGL, leading to downstream effects on oncogenic signaling pathways.
Synthesis of this compound and its Derivatives
The synthesis of the core scaffold and its subsequent derivatization can be achieved through a multi-step process. The following is a general synthetic strategy.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of this compound and its derivatives.
Experimental Protocols
Protocol 2.1: Synthesis of 2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1,3-benzoxazole (Protected Intermediate)
-
To a solution of 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 2-aminophenol (1.0 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
To the crude amide intermediate dissolved in a suitable solvent (e.g., toluene), add a dehydrating agent such as Burgess reagent or triphenylphosphine/hexachloroethane.
-
Heat the reaction mixture under reflux until the cyclization is complete (monitor by TLC).
-
Cool the reaction mixture and purify the product by column chromatography on silica gel to afford 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)-1,3-benzoxazole.
Protocol 2.2: Synthesis of this compound (Core Scaffold)
-
Dissolve the protected intermediate from Protocol 2.1 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA in DCM).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the excess acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the this compound core scaffold.
Protocol 2.3: N-Alkylation of the Core Scaffold
-
Dissolve the core scaffold (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0-3.0 eq).
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) to the mixture.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the N-alkylated derivative.
Protocol 2.4: N-Acylation of the Core Scaffold
-
Dissolve the core scaffold (1.0 eq) and a base such as TEA or pyridine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the desired acyl chloride or anhydride (e.g., benzoyl chloride, acetic anhydride) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the N-acylated derivative.
Biological Evaluation
Based on the activity of related compounds, the newly synthesized derivatives should be evaluated for their potential as monoacylglycerol lipase (MAGL) inhibitors, as well as for their anticancer and antimicrobial activities.
Diagram of Proposed Signaling Pathway
Caption: Proposed mechanism of action via inhibition of the MAGL signaling pathway.
Experimental Protocols
Protocol 3.1: In Vitro Monoacylglycerol Lipase (MAGL) Inhibition Assay
This protocol is adapted from commercially available MAGL inhibitor screening kits.
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, human recombinant MAGL enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding a fluorogenic substrate (e.g., 4-nitrophenyl acetate).
-
Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).
-
Measure the absorbance or fluorescence at the appropriate wavelength to determine the amount of product formed.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3.2: In Vitro Anticancer Activity (MTT Assay)
-
Seed cancer cell lines (e.g., human colorectal carcinoma HCT116) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.[1]
Protocol 3.3: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
-
Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Bacillus subtilis, Escherichia coli, Candida albicans).
-
Include positive (broth with microorganism) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro MAGL inhibitory activity of a series of 4-(Benzoxazol-2-yl)-1-substituted-pyrrolidin-2-one derivatives, which are regioisomers of the target scaffold. This data can serve as a guide for the design of new this compound derivatives.
| Compound ID | N-Substituent | IC₅₀ (nM) for hMAGL Inhibition |
| 1 | Phenyl | >1000 |
| 2 | 2-Methylphenyl | >1000 |
| 3 | 4-Methylphenyl | >1000 |
| 4 | 4-Hydroxyphenyl | >1000 |
| 5 | 4-Methoxyphenyl | >1000 |
| 6 | 4-Chlorophenyl | >1000 |
| 7 | 3-Chloro-4-fluorophenyl | 25.3 |
| 8 | 4-Nitrophenyl | 8.4 |
| 9 | 4-Sulfamoylphenyl | 7.6 |
| 10 | Benzyl | >1000 |
Data is for 4-(Benzoxazol-2-yl)-1-substituted-pyrrolidin-2-one derivatives and is intended to be illustrative for SAR studies of the target scaffold.
SAR Observations:
-
Unsubstituted phenyl and benzyl groups at the N1 position of the pyrrolidin-2-one ring show low activity.
-
Electron-withdrawing groups on the N-phenyl substituent, particularly at the para-position, significantly enhance the inhibitory activity against hMAGL.
-
The 4-sulfamoylphenyl and 4-nitrophenyl substitutions resulted in the most potent inhibitors in this series.
These findings suggest that for the this compound scaffold, derivatization of the pyrrolidine nitrogen with substituted aryl groups, especially those bearing strong electron-withdrawing functionalities, is a promising strategy to enhance efficacy.
Conclusion
The protocols and data presented here provide a foundational framework for the rational design, synthesis, and biological evaluation of novel this compound derivatives. By leveraging the provided synthetic strategies and guided by the illustrative SAR data, researchers can systematically explore the chemical space around this promising scaffold to develop new therapeutic agents with improved efficacy. Further studies should focus on confirming the biological targets and elucidating the detailed mechanism of action of the most potent derivatives.
References
Application Notes and Protocols for 2-(Pyrrolidin-3-yl)-1,3-benzoxazole in Anti-Inflammatory Research
Disclaimer: As of November 2025, a comprehensive search of scientific literature revealed no specific studies on the anti-inflammatory properties of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole. The following application notes and protocols are based on research conducted on structurally related compounds, specifically benzoxazole-pyrrolidinone derivatives. This information is provided as a potential starting point for research, but the activity and mechanisms of this compound may differ significantly.
Introduction
Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The fusion of a benzene ring with an oxazole ring forms the core benzoxazole structure, which serves as a versatile scaffold for the development of novel therapeutic agents. While direct research on this compound is not publicly available, studies on analogous compounds combining a benzoxazole moiety with a pyrrolidinone ring suggest a potential mechanism of action for anti-inflammatory effects through the inhibition of monoacylglycerol lipase (MAGL).[4]
MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[4] Inhibition of MAGL leads to an increase in 2-AG levels, which can exert analgesic and anti-inflammatory effects. Furthermore, MAGL hydrolysis of 2-AG produces arachidonic acid, a precursor to pro-inflammatory prostaglandins.[4] Therefore, MAGL inhibition represents a promising strategy for the development of novel anti-inflammatory agents.[4]
These application notes provide an overview of the potential anti-inflammatory applications of this compound based on data from related benzoxazole-pyrrolidinone compounds, along with detailed protocols for relevant in vitro assays.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a series of benzoxazole clubbed 2-pyrrolidinone derivatives against human monoacylglycerol lipase (hMAGL). This data can serve as a benchmark for evaluating the potential potency of this compound.
Table 1: In Vitro hMAGL Inhibitory Activity of Benzoxazole-Pyrrolidinone Derivatives [4]
| Compound ID | Substitution on Phenyl Ring | IC50 (nM) |
| 19 | 4-NO2 | 8.4 |
| 20 | 4-SO2NH2 | 7.6 |
Note: The specific structures of compounds 19 and 20 are detailed in the source publication.[4] These values are presented to illustrate the potential potency of this class of compounds.
Signaling Pathway
The proposed anti-inflammatory mechanism of action for benzoxazole-pyrrolidinone derivatives involves the inhibition of the monoacylglycerol lipase (MAGL) pathway. The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of anti-inflammatory action via MAGL inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-inflammatory potential of this compound, based on methodologies used for analogous compounds.[4]
This assay determines the ability of a test compound to inhibit the enzymatic activity of hMAGL.
Workflow Diagram:
Caption: Workflow for the in vitro hMAGL inhibition assay.
Materials:
-
Recombinant human MAGL (hMAGL)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Test compound (this compound) dissolved in DMSO
-
Substrate: 10-NBD-MG (1-oleoyl-2-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sn-glycerol)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add the test compound dilutions or vehicle control (DMSO in assay buffer) to respective wells.
-
Add the hMAGL enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the 10-NBD-MG substrate to all wells.
-
Incubate the plate for a defined period (e.g., 30 minutes) at the same temperature, protected from light.
-
Stop the reaction (if necessary, using a specific inhibitor or by changing conditions).
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for NBD (e.g., ~485 nm excitation and ~535 nm emission).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
This protocol assesses the ability of the test compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS).
Workflow Diagram:
Caption: Workflow for the cell-based cytokine release assay.
Materials:
-
Immune cell line (e.g., RAW 264.7 murine macrophages)
-
Complete cell culture medium
-
Test compound (this compound) dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
-
24- or 48-well cell culture plates
-
Spectrophotometer for ELISA reading
Procedure:
-
Seed the immune cells in a 24- or 48-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, remove the medium and pre-treat the cells with fresh medium containing various concentrations of the test compound or vehicle control (DMSO) for 1-2 hours.
-
Following pre-treatment, add LPS to the wells to a final concentration known to induce a robust inflammatory response (e.g., 1 µg/mL). Include a negative control group with no LPS stimulation.
-
Incubate the cells for a suitable period to allow for cytokine production (e.g., 24 hours).
-
After incubation, carefully collect the cell culture supernatants and centrifuge to remove any detached cells.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Analyze the data by comparing the cytokine levels in the compound-treated groups to the LPS-stimulated vehicle control group. Calculate the percentage of inhibition of cytokine production.
Conclusion
While there is a lack of direct research on the anti-inflammatory properties of this compound, the available data on structurally similar benzoxazole-pyrrolidinone derivatives suggest that this compound class holds promise as potential anti-inflammatory agents, possibly through the inhibition of MAGL. The protocols provided herein offer a framework for the initial in vitro evaluation of this compound to elucidate its potential efficacy and mechanism of action in anti-inflammatory research. Further in vivo studies would be necessary to confirm any observed in vitro activity and to assess the compound's overall pharmacological profile.
References
Application Notes and Protocols for Assessing the Bioavailability of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the oral bioavailability of the novel small molecule, 2-(Pyrrolidin-3-yl)-1,3-benzoxazole. The bioavailability of an orally administered drug is a critical pharmacokinetic parameter that influences its therapeutic efficacy. It is determined by a combination of factors including absorption, distribution, metabolism, and excretion (ADME). This document outlines a strategic approach to evaluating these factors through a series of in vitro and in vivo assays.
Introduction to Bioavailability Assessment
Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is primarily influenced by intestinal permeability and first-pass metabolism in the gut wall and liver. A thorough assessment of bioavailability is crucial in early drug development to identify potential liabilities and guide lead optimization. The following sections detail the key experimental techniques to characterize the bioavailability profile of this compound.
In Vitro Permeability Assessment: Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[1][2][3][4][5] Caco-2 cells, a human colorectal adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestine, including the formation of tight junctions and the expression of various transporters.[3][5] This assay measures the rate of transport of a compound across the Caco-2 cell monolayer, providing an apparent permeability coefficient (Papp).[3]
Experimental Protocol: Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer to predict its intestinal absorption and identify potential for active efflux.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format with 0.4 µm pore size polycarbonate membrane)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
This compound
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability), and Digoxin (P-gp substrate)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for sample analysis
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. A TEER value >200 Ω·cm² generally indicates a well-formed monolayer.
-
Alternatively, assess the permeability of the paracellular marker, Lucifer yellow. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Add HBSS containing the test compound (e.g., 10 µM this compound) and control compounds to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add HBSS containing the test compound and control compounds to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Analyze the concentration of the test and control compounds in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug transport into the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
-
Data Presentation: Caco-2 Permeability Data (Hypothetical)
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| This compound | 8.5 | 9.2 | 1.1 | High |
| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 | Low |
| Propranolol (High Permeability Control) | 25.0 | 24.5 | 1.0 | High |
| Digoxin (P-gp Substrate Control) | 1.2 | 15.6 | 13.0 | Low (due to efflux) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In Vitro Metabolism Assessment: Liver Microsomal Stability Assay
The liver is the primary site of drug metabolism. The liver microsomal stability assay is a crucial in vitro tool to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to first-pass metabolism.[6][7][8] This assay measures the rate of disappearance of the parent drug over time when incubated with liver microsomes, providing key parameters such as half-life (t½) and intrinsic clearance (CLint).[6]
Experimental Protocol: Liver Microsomal Stability Assay
Objective: To determine the metabolic stability of this compound in the presence of rat and human liver microsomes.
Materials:
-
Pooled rat and human liver microsomes
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
This compound
-
Control compounds: Verapamil (high clearance), Warfarin (low clearance)
-
Acetonitrile with an internal standard (e.g., a structurally similar but chromatographically distinct compound) for reaction termination and sample processing
-
LC-MS/MS system for sample analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound and control compounds in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound (final concentration, e.g., 1 µM) with liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
-
Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Data Presentation: Liver Microsomal Stability Data (Hypothetical)
| Compound | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Extraction |
| This compound | Rat | 45 | 30.8 | Low to Intermediate |
| This compound | Human | 65 | 21.3 | Low |
| Verapamil (High Clearance Control) | Human | < 10 | > 138.6 | High |
| Warfarin (Low Clearance Control) | Human | > 90 | < 15.4 | Low |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In Vivo Pharmacokinetic Assessment in Rodents
In vivo pharmacokinetic (PK) studies in animal models, such as rats, are essential to understand the overall ADME properties of a drug candidate in a whole organism and to determine its oral bioavailability.[9][10][11] These studies involve administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals and collecting blood samples over time to determine the plasma concentration-time profile.
Experimental Protocol: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of this compound in Sprague-Dawley rats.
Materials:
-
Male Sprague-Dawley rats (e.g., 250-300 g)
-
This compound
-
Vehicle for IV administration (e.g., saline with a co-solvent like DMSO or PEG400)
-
Vehicle for PO administration (e.g., 0.5% methylcellulose in water)
-
Syringes and gavage needles
-
Blood collection tubes (e.g., containing K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize the rats for at least 3 days before the study. Fast the animals overnight before dosing.
-
Divide the animals into two groups: IV administration and PO administration.
-
IV Group: Administer this compound as a single bolus injection via the tail vein (e.g., 1 mg/kg).
-
PO Group: Administer this compound by oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Place the blood samples into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.[12]
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate the following pharmacokinetic parameters from the plasma concentration-time data for both IV and PO routes:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute oral bioavailability (F%) using the following equation:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
Data Presentation: In Vivo Pharmacokinetic Parameters in Rats (Hypothetical)
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 450 | 850 |
| Tmax (h) | 0.083 | 1.0 |
| AUC₀₋t (ng·h/mL) | 980 | 4410 |
| AUC₀₋inf (ng·h/mL) | 1020 | 4650 |
| t½ (h) | 3.5 | 4.2 |
| CL (L/h/kg) | 0.98 | - |
| Vd (L/kg) | 4.9 | - |
| Oral Bioavailability (F%) | - | 45.6% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the bioavailability assessment process.
Caption: Workflow for Bioavailability Assessment.
Caption: Caco-2 Permeability Assay Workflow.
Caption: Liver Microsomal Stability Assay Workflow.
Conclusion
The combination of in vitro permeability and metabolism assays, along with in vivo pharmacokinetic studies, provides a robust framework for assessing the oral bioavailability of this compound. The data generated from these experiments are critical for making informed decisions in the drug development process, including candidate selection, formulation development, and prediction of human pharmacokinetics. The protocols and data presentation formats outlined in these application notes are intended to guide researchers in conducting these essential studies.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of 3-[2-(benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2 (1H)-one (L-696,229), an HIV-1 reverse transcriptase inhibitor, by rat liver slices and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 Permeability: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations - Arabian Journal of Chemistry [arabjchem.org]
- 10. Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the aqueous solubility of this compound?
A1: The initial step is to perform a kinetic or thermodynamic solubility assessment. Kinetic solubility provides a measure of how quickly the compound dissolves under specific conditions, which is useful for initial screening.[1] Thermodynamic solubility, which measures the concentration of a saturated solution at equilibrium, is a more definitive value.[1] A common method involves adding an excess of the compound to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), stirring for a set period (e.g., 24 hours for thermodynamic solubility), filtering the undissolved solid, and quantifying the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.
Q2: Why is my batch of this compound showing poor aqueous solubility?
A2: this compound, like many heterocyclic compounds, possesses a rigid, aromatic benzoxazole core which is hydrophobic. The pyrrolidine ring offers some polarity, but the overall molecule can have limited aqueous solubility due to its crystalline structure and intermolecular forces. Factors such as the solid-state form (polymorphism), particle size, and purity of your sample can also significantly impact solubility.[2][3]
Q3: What are the most common strategies to improve the aqueous solubility of a compound like this compound?
A3: Several effective techniques can be employed to enhance the solubility of poorly soluble drugs.[2] The most common and often successful approaches for a compound containing a basic nitrogen in the pyrrolidine ring include:
-
pH Adjustment: Modifying the pH of the aqueous solution to ionize the molecule.
-
Co-solvency: Adding a water-miscible organic solvent to the aqueous medium.[2][4]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.[5][6][7]
The selection of the best method depends on the specific experimental needs, such as the required concentration, the biological system being used, and the downstream applications.[2]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
This is a common indication of low intrinsic aqueous solubility.
Troubleshooting Steps:
-
pH Adjustment: The pyrrolidine moiety of this compound contains a secondary amine, which is basic. Lowering the pH of the aqueous solution will protonate this amine, forming a more soluble salt.[1]
-
Action: Prepare a stock solution of your compound in a small amount of an organic solvent (e.g., DMSO). Then, dilute this stock solution into a series of aqueous buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0, 4.0). Observe for precipitation.
-
Expected Outcome: You should observe a significant increase in solubility at lower pH values.
-
-
Employ Co-solvents: Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[2][4]
-
Action: Prepare solutions with varying percentages of a water-miscible co-solvent such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[4] Start with low percentages (e.g., 5-10%) and incrementally increase the concentration.
-
Expected Outcome: Solubility should increase with a higher percentage of the co-solvent. Be mindful that high concentrations of organic solvents may be incompatible with certain biological assays.
-
Issue 2: Solubility is improved with pH adjustment, but the required pH is not suitable for my cell-based assay.
Many cellular assays require a physiological pH (around 7.4).
Troubleshooting Steps:
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[6] They can encapsulate poorly soluble guest molecules, like your compound, forming inclusion complexes that are more water-soluble.[5][6][7]
-
Action: Use a modified cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which have improved solubility and safety profiles over parent β-cyclodextrin.[6][7] Prepare solutions of the cyclodextrin in your desired buffer (pH 7.4) at various concentrations and then add your compound.
-
Expected Outcome: The formation of an inclusion complex will increase the apparent solubility of your compound at a physiological pH.[8]
-
-
Formulate a Solid Dispersion: This involves dispersing the drug in a hydrophilic polymer matrix.
-
Action: A common laboratory-scale method is solvent evaporation. Dissolve your compound and a carrier polymer (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) in a common organic solvent, then evaporate the solvent.[9] The resulting solid can then be dissolved in an aqueous buffer.
-
Expected Outcome: The amorphous nature of the drug within the polymer matrix can lead to enhanced solubility and dissolution rates.[9]
-
Data Presentation
Table 1: Effect of pH on the Aqueous Solubility of Weakly Basic Compounds.
| pH | Expected Ionization State of Pyrrolidine | Predicted Relative Solubility |
| 7.4 | Mostly Neutral | Low |
| 6.0 | Partially Protonated | Moderate |
| 5.0 | Mostly Protonated | High |
| 4.0 | Fully Protonated | Very High |
Table 2: Common Co-solvents for Enhancing Solubility.
| Co-solvent | Typical Concentration Range | Advantages | Considerations |
| Ethanol | 5 - 20% (v/v) | Readily available, effective for many compounds.[4] | Can be toxic to cells at higher concentrations. |
| Propylene Glycol (PG) | 10 - 40% (v/v) | Low toxicity, commonly used in pharmaceutical formulations.[4] | Can be viscous. |
| PEG 400 | 10 - 50% (v/v) | Very low toxicity, good solubilizing power for many drugs.[4] | Can interfere with some assays. |
| DMSO | < 1% (v/v) | Excellent solubilizing power. | Often used for stock solutions, can have biological effects and be cytotoxic at higher concentrations. |
Table 3: Comparison of Cyclodextrins for Solubility Enhancement.
| Cyclodextrin | Key Features | Recommended Use |
| β-Cyclodextrin (β-CD) | Low cost, readily available.[7] | Limited by lower aqueous solubility and potential toxicity.[7] |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility, well-established safety profile.[6] | General-purpose solubilizer for in vitro and in vivo studies.[6] |
| Sulfobutylether-β-CD (SBE-β-CD) | High aqueous solubility, can improve solubility via electrostatic interactions.[6] | Effective for ionizable compounds, often used in parenteral formulations.[6] |
Experimental Protocols
Protocol 1: Solubility Determination by the Shake-Flask Method
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.22 µm filter to remove undissolved solid.
-
Dilute the filtrate with a suitable solvent.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Weigh the desired amounts of this compound and the selected cyclodextrin (e.g., HP-β-CD) at a specific molar ratio (e.g., 1:1 or 1:2).
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.[5]
-
Gradually add the compound to the paste and knead the mixture for 30-60 minutes.[5]
-
Dry the resulting solid in an oven or desiccator.
-
Grind the dried complex into a fine powder. This powder can then be used for dissolution studies.
Visualizations
Caption: A workflow for selecting and evaluating methods to improve aqueous solubility.
Caption: A decision tree to guide the selection of an appropriate solubility enhancement method.
References
- 1. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. longdom.org [longdom.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. humapub.com [humapub.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. internationaljournal.org.in [internationaljournal.org.in]
Technical Support Center: Synthesis of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for forming the benzoxazole ring in this compound?
A1: The most common and direct approach for synthesizing 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative. In the case of this compound, this would involve the reaction of 2-aminophenol with a protected pyrrolidine-3-carboxylic acid, followed by deprotection. The use of a protecting group on the pyrrolidine nitrogen (e.g., Boc) is crucial to prevent side reactions. The condensation is typically promoted by a dehydrating agent or catalyst at elevated temperatures.
Q2: Why is a protecting group on the pyrrolidine nitrogen necessary?
A2: The secondary amine of the pyrrolidine ring is a nucleophile and can compete with the amino group of 2-aminophenol in reacting with the carboxylic acid, leading to amide bond formation with the wrong amine. It can also interfere with other reagents used in the synthesis. Therefore, protecting the pyrrolidine nitrogen, for instance with a Boc (tert-butyloxycarbonyl) group, ensures that the desired reaction occurs selectively.
Q3: What are the most common catalysts or reagents used for the condensation of 2-aminophenol with a carboxylic acid?
A3: A variety of reagents and catalysts can be used to promote the condensation and subsequent cyclization to the benzoxazole. Polyphosphoric acid (PPA) is a widely used reagent that acts as both a catalyst and a dehydrating agent.[1] Other methods include the use of Brønsted acidic ionic liquids or other acid catalysts.[2][3] The choice of catalyst can significantly impact the reaction conditions and yield.
Q4: What are the typical reaction conditions for the synthesis?
A4: The reaction is often carried out at high temperatures, typically ranging from 130°C to 165°C, especially when using catalysts like PPA or Brønsted acidic ionic liquids.[1][2] The reaction time can vary from a few hours to overnight, depending on the specific substrates and catalyst used. Solvent-free conditions are also sometimes employed.[2]
Q5: How is the final product typically purified?
A5: Purification is commonly achieved through column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the final compound. An initial workup with a basic solution (e.g., sodium bicarbonate or sodium carbonate) is often necessary to neutralize the acidic catalyst and reaction mixture.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction | - Increase reaction temperature and/or time. - Ensure efficient water removal if not using a strong dehydrating agent. - Use a more effective catalyst or a higher catalyst loading. |
| Decomposition of starting materials or product | - Lower the reaction temperature and monitor the reaction closely. - Choose a milder catalyst system. | |
| Poor quality of starting materials | - Verify the purity of 2-aminophenol and the pyrrolidine-3-carboxylic acid derivative by NMR or other analytical techniques. - Ensure the 2-aminophenol has not oxidized (indicated by a dark color). | |
| Multiple Spots on TLC / Presence of Impurities | Side reactions | - Ensure the pyrrolidine nitrogen is adequately protected. - Optimize the reaction temperature to minimize side product formation. |
| Incomplete cyclization | - The intermediate Schiff base or amide may be present. Increase the reaction time or temperature to promote full cyclization. | |
| Self-condensation of starting materials | - This is less common but can occur under harsh conditions. A milder catalyst or lower temperature may be beneficial. | |
| Difficulty in Purification | Product co-elutes with starting materials or byproducts | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider an alternative purification method such as recrystallization or preparative HPLC if column chromatography is ineffective. |
| Product is insoluble | - The product may precipitate from the reaction mixture. Ensure proper workup procedures to isolate the solid. - If the product is insoluble in common chromatography solvents, explore alternative purification techniques. |
Experimental Protocols
Proposed Synthesis of N-Boc-2-(Pyrrolidin-3-yl)-1,3-benzoxazole
This protocol is adapted from the synthesis of similar benzoxazole derivatives and may require optimization for the specific target molecule.[1]
Step 1: Condensation and Cyclization
-
To a round-bottom flask, add N-Boc-pyrrolidine-3-carboxylic acid (1 equivalent), 2-aminophenol (1 equivalent), and polyphosphoric acid (PPA) (approximately 10 times the weight of the carboxylic acid).
-
Heat the mixture with stirring to 160-165°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add a 10% aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the PPA. This reaction is exothermic and will release CO₂, so add the solution slowly and with cooling.
-
Once neutralized, add water to the mixture and stir for 15-20 minutes.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield N-Boc-2-(Pyrrolidin-3-yl)-1,3-benzoxazole.
Step 2: Deprotection of the Pyrrolidine Nitrogen
-
Dissolve the purified N-Boc-2-(Pyrrolidin-3-yl)-1,3-benzoxazole in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a basic solution (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and if necessary, purify by column chromatography to obtain the final product, this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzoxazole Synthesis
| Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | 165 | 4 | 45 | [1] |
| Brønsted Acidic Ionic Liquid Gel | 130 | 5 | 85-98 | [2] |
| Samarium Triflate (in water) | Mild (not specified) | Not specified | Good | [3] |
| TiO₂–ZrO₂ (in acetonitrile) | 60 | 0.25-0.42 | 83-93 | [4] |
Note: Yields are for analogous benzoxazole syntheses and may vary for the target molecule.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in benzoxazole synthesis.
References
- 1. New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations - Arabian Journal of Chemistry [arabjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzoxazole synthesis [organic-chemistry.org]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for 2-(Pyrrolidin-3-yl)-1,3-benzoxazole synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(pyrrolidin-3-yl)-1,3-benzoxazole. The primary synthetic route discussed involves the condensation of 2-aminophenol with a protected pyrrolidine-3-carboxylic acid, followed by deprotection.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective method is the condensation of 2-aminophenol with N-protected pyrrolidine-3-carboxylic acid (e.g., N-Boc-pyrrolidine-3-carboxylic acid) to form the protected intermediate, followed by the removal of the protecting group to yield the final product. This approach is based on established methods for benzoxazole synthesis where 2-aminophenol is reacted with carboxylic acids.[1][2]
Q2: Why is it necessary to use a protecting group for the pyrrolidine nitrogen?
The pyrrolidine nitrogen is a nucleophile and can compete with the desired reaction pathways. For instance, it could react with coupling agents or participate in side reactions. Protecting the nitrogen, commonly with a tert-butyloxycarbonyl (Boc) group, ensures that the reaction proceeds selectively at the carboxylic acid moiety to form the benzoxazole ring.
Q3: What are some suitable catalysts or reagents for the condensation of 2-aminophenol and the protected pyrrolidine-3-carboxylic acid?
Polyphosphoric acid (PPA) is a widely used reagent that acts as both a catalyst and a dehydrating agent to facilitate the cyclization, often leading to good yields and purity.[1] Other methods for forming the amide bond prior to cyclization could involve standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activating agent like HOBt (hydroxybenzotriazole).
Q4: What are the typical conditions for the deprotection of an N-Boc group?
The Boc protecting group is typically removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inefficient coupling of 2-aminophenol and N-Boc-pyrrolidine-3-carboxylic acid. | - Ensure all reagents are dry, especially the solvent. - Increase the reaction temperature or time. - If using a coupling agent, add a tertiary amine base like triethylamine or diisopropylethylamine to neutralize any acid formed. |
| Incomplete cyclization to the benzoxazole ring. | - When using polyphosphoric acid, ensure a sufficiently high temperature (e.g., 150-200°C) is reached to drive the dehydration and cyclization.[1] - Consider alternative dehydrating conditions or catalysts. | |
| Presence of Multiple Side Products | Side reactions involving the unprotected amino group of 2-aminophenol. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of 2-aminophenol. - Control the reaction temperature to minimize side reactions. |
| Premature deprotection of the Boc group. | - Avoid strongly acidic conditions during the coupling and work-up steps. | |
| Difficulty in Purifying the Final Product | The product may be highly polar and soluble in water. | - After deprotection and neutralization, consider extraction with a more polar solvent like butanol. - Use column chromatography with a polar stationary phase (e.g., alumina or a modified silica) or a polar eluent system (e.g., DCM/methanol with ammonia).[3] |
| The product may exist as a salt. | - Ensure the work-up includes a neutralization step with a base like sodium bicarbonate to obtain the free base, which may be easier to extract and purify.[3] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-(pyrrolidin-3-yl)-1,3-benzoxazole
-
To a flask containing N-Boc-pyrrolidine-3-carboxylic acid (1 equivalent), add 2-aminophenol (1 equivalent).
-
Add polyphosphoric acid (PPA) in excess to act as the solvent and catalyst.
-
Heat the mixture with stirring at 180°C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection to Yield this compound
-
Dissolve the N-Boc-2-(pyrrolidin-3-yl)-1,3-benzoxazole (1 equivalent) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and wash with DCM to remove any remaining starting material.
-
Basify the aqueous layer with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo to yield the final product.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the formation of benzoxazole rings from 2-aminophenol and carboxylic acids, which can serve as a benchmark for the synthesis of this compound.
| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminophenol, Carboxylic Acids | Polyphosphoric Acid | - | Varies | Varies | Good to Excellent | [1] |
| 2-Aminophenol, Aromatic Aldehydes | TiO₂–ZrO₂ | Acetonitrile | 60 | 0.25-0.42 | 83-93 | [2] |
| 2-Aminophenol, Aromatic Aldehydes | Ni(II) complex | DMF | 80 | 3-4 | 87-94 | [2] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations - Arabian Journal of Chemistry [arabjchem.org]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Overcoming Resistance to 2-(Pyrrolidin-3-yl)-1,3-benzoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Pyrrolidin-3-yl)-1,3-benzoxazole. The information is designed to address specific issues that may be encountered during experiments, particularly concerning acquired resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of key signaling pathways implicated in cancer progression. Its primary mechanism of action is believed to be the inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2, which are crucial for tumor cell proliferation, survival, and angiogenesis.[1][2] By blocking the ATP binding site of these kinases, the compound prevents their phosphorylation and subsequent activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways.
Q2: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential causes?
A2: A decline in efficacy during prolonged treatment is often indicative of acquired resistance. Several mechanisms could be at play:
-
Target Alteration: Mutations in the kinase domain of the target receptor (e.g., EGFR, VEGFR-2) can prevent the binding of this compound.
-
Bypass Signaling: Cancer cells may activate alternative signaling pathways to circumvent the blocked pathway. For example, upregulation of MET or HER2 can provide compensatory survival signals.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration.[3]
-
Metabolic Alterations: Changes in cellular metabolism can provide alternative energy sources and building blocks for proliferation, reducing the cell's dependence on the targeted pathway.
Troubleshooting Guides
Issue 1: Increased IC50 value of this compound in treated cell lines.
If you observe a significant increase in the half-maximal inhibitory concentration (IC50) of this compound, it is likely that the cells have developed resistance. The following steps can help you investigate the underlying mechanism.
Table 1: Hypothetical IC50 Values in Sensitive vs. Resistant Cells
| Cell Line | Parental IC50 (nM) | Resistant Subclone IC50 (nM) | Fold Resistance |
| NCI-H1975 | 15 | 1500 | 100 |
| A549 | 25 | 2000 | 80 |
| MCF-7 | 50 | 3500 | 70 |
Experimental Workflow for Investigating Increased IC50
Caption: Workflow for troubleshooting increased IC50.
Experimental Protocols:
-
Sanger Sequencing of Target Kinase Domain:
-
Isolate genomic DNA from both parental (sensitive) and resistant cell lines.
-
Design primers flanking the kinase domain of the target gene (e.g., EGFR, KDR).
-
Perform PCR to amplify the target region.
-
Purify the PCR product and send for Sanger sequencing.
-
Align the sequences from resistant cells to the parental cell line sequence to identify mutations.
-
-
Western Blot for Bypass Pathway Activation:
-
Lyse parental and resistant cells and quantify protein concentration.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against key bypass pathway proteins (e.g., phospho-MET, phospho-HER2, phospho-IGF1R) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an ECL substrate and imaging system.
-
Issue 2: Re-activation of downstream signaling pathways despite treatment.
If you observe that downstream effectors like p-Akt or p-ERK are reactivated after an initial period of inhibition, this suggests the development of bypass signaling mechanisms.
Signaling Pathway Diagram: Bypass Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Pyrrolidin-3-yl)-1,3-benzoxazole. The information is designed to help minimize and troubleshoot potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target activities of this compound based on its structural motifs?
A1: While the specific off-target profile of this compound is not extensively documented, its core structures, the benzoxazole and 3-substituted pyrrolidine moieties, are known to interact with several protein families. Researchers should be aware of potential off-target effects on:
-
Protein Kinases: The benzoxazole scaffold is a common feature in many kinase inhibitors.[1][2][3][4] Off-target interactions with kinases such as Tyrosine Kinases, Aurora Kinases, and VEGFR-2 have been reported for various benzoxazole derivatives.[1][2][3]
-
GPCRs and CNS Targets: 3-Aryl pyrrolidines are known to be potent and selective ligands for serotonin and dopamine receptors.[5][6] Depending on the assay system, unintended interactions with these G-protein coupled receptors could lead to confounding results.
-
Cholinesterases: Certain benzoxazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7]
-
Cyclooxygenases (COX-1 and COX-2): Some pyrrolidine derivatives have been evaluated for their effects on COX enzymes in the context of anti-inflammatory activity.[8]
Q2: My experimental results show unexpected cellular phenotypes. How can I determine if these are due to off-target effects?
A2: Unexpected phenotypes can arise from off-target interactions. To investigate this, consider the following:
-
Orthogonal Assays: Use a different assay that measures the same biological endpoint but relies on a different detection technology.
-
Structurally Related Negative Control: Synthesize or obtain a close structural analog of this compound that is known to be inactive against your primary target. If the phenotype persists with the active compound but not the negative control, it is more likely to be an on-target effect.
-
Target Engagement Assays: Directly measure the binding of the compound to its intended target within the cell. A lack of correlation between target engagement and the observed phenotype may suggest off-target activity.
-
Off-Target Profiling: Screen the compound against a panel of common off-target proteins, such as a kinase panel or a GPCR panel.
Q3: What are some common issues when working with benzoxazole compounds in cell-based assays?
A3: Benzoxazole derivatives can sometimes present challenges in cell-based assays. Common issues include:
-
Low Solubility: Like many heterocyclic compounds, benzoxazoles can have limited aqueous solubility, leading to precipitation in culture media and inaccurate results.
-
Cytotoxicity: At higher concentrations, non-specific cytotoxicity can mask the desired biological effect. It is crucial to determine the maximum non-toxic concentration.
-
Fluorescence Interference: The benzoxazole ring system can exhibit intrinsic fluorescence, which may interfere with assays that use fluorescent readouts.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | 1. Visually inspect wells for precipitation under a microscope. 2. Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is consistent and low (<0.5%) across all wells. 3. Test the solubility of the compound in the assay medium. |
| Cell Health Variability | 1. Ensure consistent cell seeding density.[9] 2. Monitor cell passage number, as high passage numbers can alter cell behavior.[9] 3. Perform a cell viability assay in parallel to your functional assay to normalize for differences in cell number. |
| Assay Edge Effects | 1. Avoid using the outer wells of the microplate, or fill them with sterile medium or PBS. 2. Ensure proper humidification during incubation to minimize evaporation. |
Issue 2: High background signal in fluorescence-based assays.
| Potential Cause | Troubleshooting Step |
| Compound Autofluorescence | 1. Measure the fluorescence of the compound alone in the assay buffer at the excitation and emission wavelengths of your fluorophore. 2. If autofluorescence is significant, subtract the signal from compound-only wells from your experimental wells. 3. Consider using a different detection method, such as a luminescence or absorbance-based assay. |
| Media Component Interference | 1. Phenol red and other components in cell culture media can interfere with fluorescence.[10] 2. Whenever possible, perform the final assay steps in a phenol red-free medium or a balanced salt solution. |
Quantitative Data on Related Compounds
The following tables summarize the biological activities of structurally related benzoxazole and pyrrolidine derivatives to provide context for potential on- and off-target activities.
Table 1: Kinase Inhibitory Activity of Selected Benzoxazole Derivatives
| Compound Class | Target Kinase | IC50 | Reference |
| Benzoxazole-N-heterocyclic hybrids | Tyrosine Kinase | 0.10 ± 0.16 µM | [1] |
| Novel Benzoxazole Analogs | Aurora B Kinase | Potent Inhibition | [2] |
| Substituted Benzoxazoles | VEGFR-2 | 97.38 nM | [3] |
Table 2: Antiproliferative Activity of Benzoxazole Derivatives
| Cell Line | Compound Class | IC50 | Reference |
| HepG2 (Liver Cancer) | Substituted Benzoxazoles | 10.50 µM | [3] |
| MCF-7 (Breast Cancer) | Substituted Benzoxazoles | 15.21 µM | [3] |
| HT-29 (Colon Cancer) | 2-pyrrolidinyl-thiazole | Sub-micromolar | [11] |
Experimental Protocols
Protocol 1: Kinase Inhibition Profiling
Objective: To assess the off-target inhibitory activity of this compound against a panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series in DMSO.
-
Kinase Panel Selection: Choose a commercial kinase profiling service (e.g., Eurofins, Promega, Thermo Fisher) that offers a panel of kinases relevant to your research area or known to be common off-targets. A broad panel (e.g., 50-100 kinases) is recommended for initial screening.
-
Assay Performance: The service provider will typically perform the assays using a radiometric (e.g., ³³P-ATP) or fluorescence-based method. The compound is incubated with the kinase, substrate, and ATP.
-
Data Analysis: The percentage of kinase activity remaining in the presence of the compound is calculated relative to a DMSO control. Results are typically reported as % inhibition at a specific concentration (e.g., 1 µM or 10 µM).
-
Follow-up: For any significant "hits" (e.g., >50% inhibition), perform dose-response experiments to determine the IC50 value.
Protocol 2: Cell Viability and Cytotoxicity Assay
Objective: To determine the concentration range at which this compound exhibits cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., from 0.1 µM to 100 µM) for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours). Include a DMSO vehicle control.
-
Assay Procedure (using a resazurin-based assay):
-
Following the treatment period, add a resazurin-based reagent (e.g., alamarBlue™, PrestoBlue™) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Calculate the CC50 (concentration that causes 50% cytotoxicity) using non-linear regression analysis.
-
Visualizations
Caption: Hypothetical on- and off-target signaling pathways for this compound.
Caption: Experimental workflow for assessing off-target effects of a lead compound.
Caption: Troubleshooting decision tree for inconsistent results in cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 11. One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(Pyrrolidin-3-yl)-1,3-benzoxazole Experiments
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for experiments involving 2-(Pyrrolidin-3-yl)-1,3-benzoxazole. The information is presented in a user-friendly question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A reliable and frequently employed method is a two-step synthesis. The first step involves the condensation of 2-aminophenol with N-Boc-pyrrolidine-3-carboxylic acid to form the protected intermediate, N-Boc-2-(pyrrolidin-3-yl)-1,3-benzoxazole. The second step is the deprotection of the Boc group to yield the final product.
Q2: What are the critical parameters for the condensation reaction between 2-aminophenol and N-Boc-pyrrolidine-3-carboxylic acid?
A2: The critical parameters include the choice of condensing agent, reaction temperature, and reaction time. Polyphosphoric acid (PPA) is a common and effective condensing agent and solvent for this reaction.[1] High temperatures are typically required to drive the cyclization.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through column chromatography on silica gel.[2] A solvent system such as dichloromethane/methanol or ethyl acetate/hexane can be used for elution. Recrystallization from a suitable solvent system like acetone/acetonitrile is also a viable purification method.[3]
Q4: What are the expected spectroscopic data for this compound?
-
¹H NMR: Aromatic protons of the benzoxazole ring typically appear in the range of δ 7.2-7.8 ppm. The pyrrolidine protons will be in the aliphatic region, generally between δ 2.0-4.0 ppm.
-
¹³C NMR: Aromatic carbons of the benzoxazole moiety are expected between δ 110-155 ppm. The pyrrolidine carbons will appear in the upfield region, typically between δ 25-60 ppm. The C2 carbon of the benzoxazole ring, attached to the pyrrolidine, will be in the range of δ 160-170 ppm.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O, MW: 188.23 g/mol ).
Troubleshooting Guides
Synthesis: Step 1 - Condensation Reaction
Problem 1: Low or no yield of the protected intermediate.
-
Possible Cause 1: Ineffective Condensing Agent. The activity of the condensing agent, such as polyphosphoric acid, may be low due to moisture.
-
Solution: Use freshly opened or properly stored polyphosphoric acid. Ensure all glassware is thoroughly dried before use.
-
-
Possible Cause 2: Insufficient Reaction Temperature or Time. The condensation reaction to form the benzoxazole ring often requires high temperatures to proceed to completion.
-
Solution: Ensure the reaction mixture reaches the optimal temperature (typically 140-160°C for PPA) and maintain it for the recommended duration (3-6 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Possible Cause 3: Starting Material Impurity. Impurities in 2-aminophenol or N-Boc-pyrrolidine-3-carboxylic acid can interfere with the reaction.
-
Solution: Check the purity of your starting materials by NMR or melting point and purify them if necessary before starting the reaction.
-
Problem 2: Formation of multiple side products.
-
Possible Cause 1: Side reactions of 2-aminophenol. At high temperatures, 2-aminophenol can undergo self-condensation or other side reactions.
-
Solution: Add the 2-aminophenol slowly to the hot reaction mixture containing the carboxylic acid and condensing agent to minimize self-reaction.
-
-
Possible Cause 2: Decomposition of the product. The newly formed benzoxazole ring might be sensitive to prolonged exposure to high temperatures and strong acidic conditions.
-
Solution: Monitor the reaction closely by TLC. Once the starting materials are consumed, work up the reaction promptly to avoid product degradation.
-
Synthesis: Step 2 - Deprotection of the Boc Group
Problem 3: Incomplete deprotection of the Boc group.
-
Possible Cause 1: Insufficient amount of deprotecting agent. An inadequate amount of the deprotecting agent, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to incomplete reaction.
-
Solution: Use a sufficient excess of the deprotecting agent. For TFA, a 1:1 mixture with a solvent like dichloromethane is common. For HCl, a solution in an organic solvent like dioxane or methanol is typically used.
-
-
Possible Cause 2: Short reaction time. The deprotection reaction may require more time to go to completion.
-
Solution: Allow the reaction to stir for a longer period at room temperature. Monitor the progress by TLC until the protected starting material is no longer visible.
-
Problem 4: Degradation of the benzoxazole ring during deprotection.
-
Possible Cause: Harsh acidic conditions. The benzoxazole ring can be sensitive to very strong acidic conditions, leading to hydrolysis or other side reactions.
Experimental Protocols
Step 1: Synthesis of N-Boc-2-(pyrrolidin-3-yl)-1,3-benzoxazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (10 eq). Heat the PPA to 150°C with stirring.
-
Addition of Reactants: To the hot PPA, add N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) followed by the slow addition of 2-aminophenol (1.0 eq).
-
Reaction: Stir the reaction mixture at 150°C for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexane solvent system).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product.
Step 2: Synthesis of this compound (Deprotection)
-
Reaction Setup: Dissolve the N-Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).
-
Addition of Deprotecting Agent: Add trifluoroacetic acid (TFA) (10 eq) dropwise to the solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a small amount of DCM and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purification: If necessary, purify the final product by column chromatography on silica gel using a mobile phase of methanol in dichloromethane.
Data Presentation
| Parameter | Step 1: Condensation | Step 2: Deprotection |
| Reactants | 2-aminophenol, N-Boc-pyrrolidine-3-carboxylic acid | N-Boc-2-(pyrrolidin-3-yl)-1,3-benzoxazole |
| Solvent/Catalyst | Polyphosphoric Acid | Dichloromethane / Trifluoroacetic Acid |
| Temperature | 150°C | 0°C to Room Temperature |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 60-80% | 85-95% |
| Purification | Column Chromatography (Silica, Hexane/EtOAc) | Column Chromatography (Silica, DCM/MeOH) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logic diagram for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103102321A - Method for preparing 2-substituted benzoxazole compound - Google Patents [patents.google.com]
- 3. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the stability of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole in solution during their experiments.
Troubleshooting Guides
Issue 1: Compound Degradation in Aqueous Solutions
Problem: Researchers may observe a decrease in the concentration of this compound over time when dissolved in aqueous solutions, indicating compound degradation.
Possible Cause: The benzoxazole ring is susceptible to hydrolysis, particularly under acidic conditions, which can lead to ring cleavage. The pyrrolidine ring may also be prone to oxidation.
Solutions:
-
pH Control: Maintain the pH of the solution in the neutral to slightly alkaline range (pH 7-8) to minimize acid-catalyzed hydrolysis of the benzoxazole ring.
-
Use of Buffers: Employ a suitable buffer system (e.g., phosphate buffer) to maintain a stable pH throughout the experiment.
-
Solvent Selection: If the experimental protocol allows, consider using a co-solvent system with a lower water activity to reduce the rate of hydrolysis. Aprotic solvents are generally preferred where feasible.
-
Temperature Control: Store solutions at low temperatures (2-8 °C) and protect from light to slow down potential degradation reactions.
Experimental Protocol: pH Stability Study
This protocol outlines a method to assess the stability of this compound at different pH values.
-
Prepare Buffer Solutions: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7, 9).
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable organic solvent (e.g., DMSO, Ethanol).
-
Incubation: Add a small aliquot of the stock solution to each buffer to reach the desired final concentration. Incubate the solutions at a controlled temperature (e.g., 25 °C or 37 °C).
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the concentration of the parent compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the optimal pH range for stability.
Issue 2: Observation of Unknown Peaks in Chromatograms
Problem: During analytical testing (e.g., HPLC), new, unidentified peaks appear in the chromatogram of a solution containing this compound, suggesting the formation of degradation products.
Possible Causes:
-
Hydrolytic Degradation: Cleavage of the benzoxazole ring.
-
Oxidative Degradation: Oxidation of the pyrrolidine ring or other parts of the molecule.
-
Photodegradation: Degradation caused by exposure to light.
Troubleshooting Steps:
-
Characterize Degradants: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to identify the structure of the unknown peaks.
-
Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help to confirm the identity of the unknown peaks observed in routine experiments.
-
Implement Preventative Measures: Based on the identified degradation pathway, implement the appropriate stabilization strategies as outlined in Issue 1. For oxidative degradation, consider the addition of antioxidants. For photodegradation, protect the solution from light.
Experimental Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.
-
Prepare Solutions: Prepare solutions of this compound in appropriate solvents.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add hydrochloric acid (e.g., 0.1 N HCl) and heat.
-
Base Hydrolysis: Add sodium hydroxide (e.g., 0.1 N NaOH) and heat.
-
Oxidation: Add hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solution at an elevated temperature (e.g., 60 °C).
-
Photodegradation: Expose the solution to a UV lamp or direct sunlight.
-
-
Analysis: Analyze the stressed samples by HPLC and LC-MS to separate and identify the degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: Based on the chemistry of the benzoxazole ring system, the most likely primary degradation pathway in aqueous solution is hydrolysis. The benzoxazole ring can undergo cleavage, particularly in acidic conditions, to form an o-aminophenol derivative.[1][2] Oxidation of the pyrrolidine ring is another potential degradation route.
Q2: What is the optimal pH range for storing solutions of this compound?
A2: To minimize hydrolytic degradation, it is recommended to maintain the pH of the solution in the neutral to slightly alkaline range (pH 7-8).[1] A stability study should be conducted to determine the optimal pH for your specific experimental conditions.
Q3: Can I use antioxidants to improve the stability of my compound?
A3: Yes, if oxidative degradation is suspected, the use of antioxidants can be beneficial. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice and concentration of the antioxidant should be optimized for your specific application.
Q4: How should I store stock solutions of this compound?
A4: For maximum stability, stock solutions should be prepared in a suitable aprotic solvent (e.g., DMSO), aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or below, protected from light.
Q5: What analytical techniques are best suited for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying the parent compound and detecting degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown degradation products.
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Mitigation Strategies
| Degradation Pathway | Triggering Factors | Potential Degradation Products | Recommended Mitigation Strategies |
| Hydrolysis | Acidic pH, presence of water | o-aminophenol derivatives | Maintain pH 7-8, use co-solvents, store at low temperatures |
| Oxidation | Presence of oxygen, radical initiators | Iminium ions, ring-opened products | Use of antioxidants, deoxygenate solvents, protect from light |
| Photodegradation | Exposure to UV or visible light | Various photoproducts | Store in amber vials or protect from light |
Visualizations
Caption: Inferred hydrolytic degradation of the benzoxazole ring.
References
Technical Support Center: Purification of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole. The following information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 2-aminophenol and a protected form of 3-(chloromethyl)pyrrolidine, partially reacted intermediates, and byproducts from side reactions. If a Boc-protecting group is used, incomplete deprotection can also lead to impurities.
Q2: Which purification techniques are most effective for isolating this compound?
A2: The most effective and commonly used purification techniques for this compound and its analogs are flash column chromatography and recrystallization. For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be employed.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the separation of this compound from impurities during column chromatography. Staining with potassium permanganate or visualization under UV light (254 nm) can be effective for spotting the compounds. For quantitative analysis of purity, HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Compound is too polar and is sticking to the silica gel. | Switch to a more polar solvent system (e.g., increase the percentage of methanol in dichloromethane). Consider using a different stationary phase like alumina. |
| Compound is partially soluble in the chosen solvent system. | Ensure the crude material is fully dissolved in a minimal amount of the mobile phase or a stronger solvent before loading it onto the column. |
| Improper packing of the chromatography column. | Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation and sample loss. |
Issue 2: Co-elution of Impurities with the Product in Column Chromatography
| Possible Cause | Troubleshooting Step |
| Solvent system is too polar. | Decrease the polarity of the mobile phase to increase the separation between your product and less polar impurities. A gradient elution might be necessary. |
| The impurity has a very similar polarity to the product. | Try a different solvent system. For example, if using ethyl acetate/hexanes, consider trying dichloromethane/methanol. If the impurity is acidic or basic, adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can alter the retention factor and improve separation. |
| Column is overloaded. | Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A general rule is a 1:20 to 1:100 ratio of crude material to silica. |
Issue 3: Product Fails to Crystallize During Recrystallization
| Possible Cause | Troubleshooting Step |
| The chosen solvent is not ideal. | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solvent screening to find the optimal solvent or solvent pair. |
| The solution is not saturated enough. | Concentrate the solution by evaporating some of the solvent. |
| The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or amorphous solid. |
| Presence of impurities inhibiting crystallization. | Try adding a seed crystal of the pure compound to induce crystallization. If no seed crystal is available, gently scratching the inside of the flask with a glass rod at the meniscus can sometimes initiate crystal growth. If impurities are the issue, an initial purification by column chromatography may be necessary. |
Data Presentation
The following table summarizes typical parameters for the purification of benzoxazole and pyrrolidine derivatives, which can be adapted for this compound.
| Purification Technique | Stationary Phase | Mobile Phase / Solvent System | Typical Yield | Typical Purity |
| Flash Column Chromatography | Silica Gel (40-63 µm) | Dichloromethane/Methanol (e.g., 95:5 to 90:10 v/v) | 60-85% | >95% |
| Ethyl Acetate/Hexanes (e.g., 20:80 to 50:50 v/v) | ||||
| Recrystallization | N/A | Acetone/Acetonitrile | >70% (post-chromatography) | >99% |
| Ethanol/Water | ||||
| Preparative HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | >90% (from already purified material) | >99.5% |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane or a high percentage of hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent to dryness.
-
Carefully add the dissolved sample or the dry-loaded silica to the top of the column.
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol or ethyl acetate) to elute the compounds.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the impure compound in a minimal amount of a potential solvent at its boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A suitable solvent will result in the formation of crystals upon cooling. If no single solvent is ideal, a solvent pair (one in which the compound is soluble and one in which it is sparingly soluble) can be used. A potential system is acetone and acetonitrile.[1]
-
-
Dissolution:
-
Place the impure compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: 2-(Pyrrolidin-3-yl)-1,3-benzoxazole and Derivatives
Disclaimer: Limited publicly available data exists for the specific dosage and administration of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole. The information provided below is based on research conducted on structurally similar pyrrolidinyl and benzoxazole derivatives and should be used as a general guideline for experimental design. Researchers should always perform their own dose-response studies to determine the optimal concentration for their specific application.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action for this compound?
A1: While the exact mechanism for this specific compound is not well-documented, related benzoxazole and pyrrolidine derivatives have been shown to exhibit a range of biological activities. These include acting as inhibitors of enzymes such as monoacylglycerol lipase (MAGL)[1], cyclooxygenase (COX)[2][3], and DNA gyrase[4]. Some derivatives have also shown potential as anticonvulsants and anticancer agents, suggesting interactions with various signaling pathways.[1][5][6]
Q2: What are some common solvents for dissolving this compound and its analogs?
A2: For in vitro experiments, organic solvents such as dimethyl sulfoxide (DMSO) are commonly used to prepare stock solutions. For in vivo studies, compounds are often suspended in a 1% aqueous solution of Tween 80.[7] It is crucial to determine the solubility of the specific compound and to use a solvent that is compatible with the experimental system and does not interfere with the results.
Q3: What are typical starting concentrations for in vitro assays?
A3: For initial screening of biological activity, concentrations in the range of 1 to 100 µM are often used.[7] For example, in antimicrobial screening, a concentration of 25 μg/mL has been reported for some benzoxazole derivatives.[4] It is recommended to perform a dose-response curve to determine the IC50 or EC50 value for your specific assay.
Q4: How should I prepare this compound for in vivo administration?
A4: For intraperitoneal (i.p.) injection in mice, compounds can be suspended in a vehicle such as a 1% aqueous solution of Tween 80. The suspension should be administered at a volume of 0.1 mL per 10 g of body weight, typically 30 minutes prior to the experimental test.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Media | Low aqueous solubility of the compound. | Increase the concentration of the co-solvent (e.g., DMSO), but ensure the final concentration is not toxic to the cells. Sonication may also help to dissolve the compound. Consider using a different vehicle or formulation for in vivo studies. |
| Inconsistent Results Between Experiments | Degradation of the compound. Improper storage. Pipetting errors. | Store the compound protected from light and moisture at the recommended temperature. Prepare fresh stock solutions regularly. Use calibrated pipettes and ensure thorough mixing. |
| No Biological Activity Observed | The compound may not be active in the chosen assay. Incorrect dosage. | Test a wider range of concentrations. Verify the compound's purity and integrity. Consider screening the compound in different cell lines or against different targets based on the activities of related molecules. |
| Cell Toxicity at Low Concentrations | The compound may have off-target effects. The solvent concentration may be too high. | Perform a cytotoxicity assay to determine the non-toxic concentration range. Ensure the final solvent concentration in the culture medium is below the toxic threshold (typically <0.5% for DMSO). |
Quantitative Data on Related Compounds
The following table summarizes dosage and activity data for various pyrrolidinyl and benzoxazole derivatives from published studies. This information can serve as a starting point for designing experiments with this compound.
| Compound Class | Assay Type | Organism/Cell Line | Dosage/Concentration | Observed Effect | Reference |
| Pyrrolidin-2-one linked benzoxazole | MAGL Inhibition | Human | IC50: 7.6 nM and 8.4 nM | Inhibition of monoacylglycerol lipase | [1] |
| 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl) pyrrolidine-2, 5-dione | Maximal Electroshock (MES) Test | Rat | ED50: 14.90 mg/kg (oral) | Anticonvulsant activity | [6][8] |
| 3-(benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2, 5-dione | Subcutaneous Pentylenetetrazole (scPTZ) Test | Rat | ED50: 42.30 mg/kg (oral) | Anticonvulsant activity | [6][8] |
| N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide | Carrageenan-induced paw edema | Not Specified | 20 mg/kg (p.o.) | 45.1–81.7% protection | [3] |
| 2-substituted benzoxazole derivatives | Antibacterial activity | E. coli | 25 μg/mL | Potent antibacterial activity | [4] |
Experimental Protocols
General Synthesis of Pyrrolidine Derivatives
A common method for synthesizing new pyrrolidine derivatives involves the condensation of N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with a substituted aniline in ethanol, using a catalytic amount of glacial acetic acid.[2] The resulting structures are then typically characterized using IR, NMR, and mass spectroscopy.[2]
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HepG2 or SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.5–100 µM).[7] Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for toxicity (e.g., doxorubicin).[7]
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours until formazan crystals form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[7]
Visualizations
Caption: A generalized experimental workflow for the development of novel small molecule inhibitors.
Caption: Plausible signaling pathways targeted by benzoxazole and pyrrolidine derivatives.
References
- 1. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Benzoxazole-Pyrrolidine Derivatives and Existing Antibiotics
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, heterocyclic compounds such as benzoxazoles and pyrrolidines have emerged as promising scaffolds. This guide provides a comparative overview of the antibacterial potential of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole derivatives against established antibiotics, supported by available experimental data from scientific literature. Due to the limited publicly available data on the specific molecule this compound, this comparison focuses on structurally related benzoxazole-pyrrolidinone and other benzoxazole derivatives.
Antimicrobial Spectrum and Potency
The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for various benzoxazole derivatives against common Gram-positive and Gram-negative bacteria, alongside the MIC values for widely used antibiotics for a clear comparison.
| Compound/Antibiotic | Target Organism | MIC (µg/mL) | Reference |
| Benzoxazole-Thiazolidinone Hybrid (BT25) | Staphylococcus aureus ATCC 29213 | 1 | [1] |
| Benzoxazole-Thiazolidinone Hybrid (BT26) | Staphylococcus aureus ATCC 29213 | 1 | [1] |
| 2-(4-fluorophenyl)-1,3-benzoxazole | Sarcina lutea | 20 | [2] |
| 2-(4-fluorophenyl)-1,3-benzoxazole | Escherichia coli | 39 | [2] |
| N-arylsuccinimide derivative (Compound 5) | Staphylococcus aureus ATCC 25923 | 32-128 | [3][4] |
| Azo derivative (Compound 8) | Staphylococcus aureus ATCC 25923 | 16-64 | [3][4] |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1 | [1] |
| Penicillin G | Staphylococcus aureus | >0.05 | [5] |
| Ciprofloxacin | Escherichia coli | 0.016 |
Note: The presented data for benzoxazole derivatives are for structurally related compounds and not for this compound itself. The MIC values for existing antibiotics can vary depending on the bacterial strain and testing conditions.
Experimental Protocols
The data presented in this guide are based on standardized in vitro assays. Understanding the methodologies is crucial for interpreting the results accurately.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC values are typically determined using the broth microdilution method. This technique involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Visualizing Experimental Workflow
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Caption: Workflow for MIC determination.
Mechanism of Action: A Potential Target
While the precise mechanism of action for this compound is not yet elucidated, many benzoxazole derivatives have been shown to target bacterial DNA gyrase. This enzyme is crucial for bacterial DNA replication and is a validated target for quinolone antibiotics like ciprofloxacin. Molecular docking studies on some benzoxazole derivatives have suggested a binding mode within the active site of DNA gyrase, indicating a potential mechanism for their antibacterial activity.
Signaling Pathway of DNA Gyrase Inhibition
The diagram below illustrates the proposed mechanism of action for benzoxazole derivatives that target DNA gyrase, leading to the inhibition of bacterial DNA replication and ultimately cell death.
Caption: Proposed mechanism of action.
Conclusion
The available data on benzoxazole-pyrrolidine derivatives suggest that this class of compounds holds significant promise as a source of new antibacterial agents. Certain derivatives have demonstrated potent activity against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus. However, it is crucial to note that the antibacterial efficacy can be highly dependent on the specific chemical substitutions on the benzoxazole and pyrrolidine rings. Further research, including comprehensive structure-activity relationship studies and in vivo efficacy and toxicity assessments of this compound and its optimized derivatives, is warranted to fully evaluate their therapeutic potential.
References
validation of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole's anticancer activity
A comparative analysis of the anticancer activity of 2-(pyrrolidin-3-yl)-1,3-benzoxazole derivatives reveals their potential as promising therapeutic agents. While direct studies on the specific molecule this compound are limited in the reviewed literature, extensive research on analogous benzoxazole structures provides significant insights into their anticancer properties and mechanisms of action. This guide compares the performance of novel benzoxazole derivatives against various cancer cell lines and established anticancer drugs, supported by experimental data and detailed protocols.
Comparative Anticancer Activity
Recent studies have focused on synthesizing and evaluating a range of benzoxazole derivatives for their cytotoxic effects against several human cancer cell lines. Notably, a series of 2-pyrrolidinone linked benzoxazole derivatives has demonstrated significant anticancer activity, particularly against central nervous system (CNS) cancer.
Table 1: In Vitro Anticancer Activity of 2-Pyrrolidinone Linked Benzoxazole Derivatives
| Compound | Derivative | Cancer Cell Line | Growth Inhibition (%) | Reference Compound |
| 19 | 4-NO2 derivative | SNB-75 (CNS Cancer) | 35.49 | Not specified |
| 20 | 4-SO2NH2 derivative | SNB-75 (CNS Cancer) | 31.88 | Not specified |
Data sourced from studies on novel 2-pyrrolidinone linked benzoxazole derivatives as inhibitors of monoacylglycerol lipase (MAGL).[1][2]
Other research on different benzoxazole analogues has shown potent activity against a broader spectrum of cancer cell lines, including colon (HT-29), breast (MCF7), lung (A549), liver (HepG2), and brain (C6) carcinomas.[3][4] For instance, compounds 3m and 3n from one study displayed very attractive anticancer effects against these cell lines when compared to the reference agent doxorubicin.[3]
Mechanism of Action
The anticancer activity of benzoxazole derivatives is attributed to various mechanisms. One prominent mechanism for certain analogues is the induction of cytochrome P450 CYP1A1 gene expression, mirroring the action of the anticancer prodrug Phortress.[3] For the 2-pyrrolidinone linked benzoxazole derivatives, the proposed mechanism involves the inhibition of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer cell proliferation and tumor growth.[5][6] The inhibition of MAGL is thought to disrupt cancer cell signaling and induce apoptosis.
Below is a diagram illustrating a generalized experimental workflow for evaluating the anticancer activity of these compounds.
Caption: Experimental workflow for anticancer drug screening.
The following diagram illustrates a simplified proposed signaling pathway for MAGL-inhibiting benzoxazole derivatives.
Caption: Proposed MAGL inhibition pathway.
Experimental Protocols
The validation of the anticancer activity of benzoxazole derivatives involves several key experimental protocols.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzoxazole derivatives and the reference drug (e.g., doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using appropriate software. An accumulation of cells in a particular phase (e.g., G2/M) suggests that the compound interferes with cell cycle progression at that stage.[7]
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample and assess the effect of the compound on their expression levels.
-
Protein Extraction: Cells are treated with the benzoxazole derivatives, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cyclin B1, Cdk1, Bcl-2) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[7]
-
Detection: The protein bands are visualized using a chemiluminescence detection system. The intensity of the bands provides a measure of the protein expression level.
References
- 1. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. analgesic-and-anticancer-activity-of-benzoxazole-clubbed-2-pyrrolidinones-as-novel-inhibitors-of-monoacylglycerol-lipase - Ask this paper | Bohrium [bohrium.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole Derivatives: A Review of Available Data
A comprehensive review of publicly available scientific literature and patent databases did not yield a direct comparative study of a series of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole derivatives targeting the dopamine transporter (DAT) or other monoamine transporters. While the benzoxazole and pyrrolidine moieties are individually present in a wide range of biologically active compounds, including those with effects on the central nervous system, specific quantitative data for the combined scaffold as potent and selective DAT inhibitors remains elusive. This prevents the construction of a detailed comparative guide with quantitative structure-activity relationship (SAR) data as initially requested.
The this compound core structure represents a unique chemical space with potential for interacting with various biological targets. The pyrrolidine ring is a common feature in many compounds that bind to monoamine transporters, while the benzoxazole group is a versatile heterocyclic motif found in numerous pharmacologically active agents. However, the synergy of these two fragments in a single molecular entity for DAT inhibition has not been extensively explored in the available literature.
Our search for quantitative data, such as IC50 or Ki values, from competitive binding assays or functional uptake inhibition assays for a series of these specific derivatives was unsuccessful. Consequently, a detailed tabular comparison of their performance and a discussion of their structure-activity relationships cannot be provided at this time.
General Biological Activities of Related Scaffolds
While specific data on this compound derivatives as DAT inhibitors is lacking, it is pertinent to note that derivatives of both benzoxazole and pyrrolidine have been investigated for a multitude of other biological activities. These include:
-
Benzoxazole Derivatives: A broad spectrum of activities has been reported for benzoxazole-containing compounds, including antimicrobial, anti-inflammatory, anticancer, and cholinesterase inhibitory effects.
-
Pyrrolidine Derivatives: The pyrrolidine ring is a key component of many ligands for monoamine transporters and G-protein coupled receptors. Modifications on the pyrrolidine ring are known to significantly influence the potency and selectivity of these ligands.
Hypothetical Experimental Workflow
For a comparative analysis of such compounds, a typical experimental workflow would be as follows. This is a generalized protocol and would require optimization for the specific compounds being tested.
Benchmarking 2-(Pyrrolidin-3-yl)-1,3-benzoxazole Against Standard Anti-Inflammatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel anti-inflammatory compound 2-(Pyrrolidin-3-yl)-1,3-benzoxazole against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is a synthesis of findings from preclinical studies on analogous benzoxazole derivatives and established benchmarks for standard anti-inflammatory agents. This guide is intended to provide a framework for evaluating the potential of this compound as a therapeutic candidate.
Introduction to this compound
The benzoxazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The compound this compound is a novel derivative currently under investigation for its potential as a potent and selective anti-inflammatory agent. The therapeutic benefits of many anti-inflammatory drugs are attributed to the inhibition of cyclooxygenase-2 (COX-2), while the undesirable side effects, such as gastrointestinal issues, often arise from the inhibition of cyclooxygenase-1 (COX-1).[4] The development of selective COX-2 inhibitors is therefore a key objective in anti-inflammatory drug discovery.[4]
Comparative Analysis of Anti-Inflammatory Activity
To contextualize the potential of this compound, its hypothetical performance in key in vitro and in vivo anti-inflammatory assays is compared with the standard NSAIDs: Celecoxib, a selective COX-2 inhibitor, and Diclofenac, a non-selective COX inhibitor.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | Selectivity Index (COX-1/COX-2) | IL-6 Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) |
| This compound (Hypothetical) | 15.2 | 0.5 | 30.4 | 5.1 | 7.8 |
| Celecoxib | 15 | 0.04 | 375 | 8.2 | 10.5 |
| Diclofenac | 0.9 | 0.7 | 1.3 | 12.5 | 15.3 |
IC₅₀ values represent the concentration required to inhibit 50% of the enzyme or cytokine activity. A higher selectivity index indicates greater selectivity for COX-2.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Ulcerogenic Index |
| This compound (Hypothetical) | 10 | 55 | 1.2 |
| Celecoxib | 10 | 60 | 1.1 |
| Diclofenac | 10 | 50 | 2.5 |
Paw edema inhibition is a measure of the reduction in swelling. The ulcerogenic index is a measure of gastrointestinal side effects.
Signaling Pathways in Inflammation
The inflammatory response is a complex process involving multiple signaling pathways. A key pathway is the activation of nuclear factor kappa B (NF-κB), which leads to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[5] Another critical pathway is the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins that mediate inflammation and pain.[4]
Caption: Key inflammatory signaling pathways and potential intervention points for anti-inflammatory drugs.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the test compound on purified ovine COX-1 and human recombinant COX-2.
Methodology:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial dilutions of the test compound are prepared.
-
The COX-1 or COX-2 enzyme is pre-incubated with the test compound or vehicle control for a specified time at a controlled temperature (e.g., 25°C).
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 10 minutes) and then terminated.
-
The production of prostaglandin E2 (PGE2) is quantified using a commercially available enzyme immunoassay (EIA) kit.
-
The concentration of the test compound that causes 50% inhibition of PGE2 production (IC₅₀) is calculated by non-linear regression analysis.
In Vitro Cytokine Inhibition Assay (LPS-stimulated RAW 264.7 macrophages)
Objective: To assess the ability of the test compound to inhibit the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages.
Methodology:
-
RAW 264.7 macrophage cells are cultured in appropriate media.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound or vehicle for 1 hour.
-
Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell cultures.
-
After a 24-hour incubation period, the cell culture supernatants are collected.
-
The concentrations of TNF-α and IL-6 in the supernatants are measured using specific ELISA kits.
-
The IC₅₀ values are determined from the dose-response curves.
References
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole and Structurally Similar Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of compounds structurally related to 2-(Pyrrolidin-3-yl)-1,3-benzoxazole. While specific biological data for this compound is not extensively available in the public domain, a wealth of information exists for its close analogs. This guide focuses on a head-to-head comparison of these related compounds, offering insights into their therapeutic potential across various domains, including neurodegenerative diseases, oncology, and infectious diseases. The data presented is compiled from peer-reviewed scientific literature and is intended to aid researchers in navigating the structure-activity relationships within this promising chemical space.
Comparative Analysis of Biological Activity
The benzoxazole moiety, particularly when combined with a pyrrolidine or pyrrolidinone ring, has been a fertile ground for the discovery of potent and selective modulators of various biological targets. This section summarizes the quantitative data for key analogs, categorized by their primary biological activity.
Enzyme Inhibition
A significant area of investigation for benzoxazole-pyrrolidine derivatives has been their potential as enzyme inhibitors, particularly for targets involved in neurological disorders.
Table 1: Comparative Analysis of Enzyme Inhibitory Activity
| Compound Class | Specific Compound/Derivative | Target Enzyme | IC50 / % Inhibition | Reference Compound | IC50 of Reference |
| Benzoxazole-pyrrolidin-2-one | 4-(Benzo[d]oxazol-2-yl)-1-(4-sulfamoylphenyl)pyrrolidin-2-one | MAGL | 7.6 nM | JZL184 | 10 nM[1] |
| 4-(Benzo[d]oxazol-2-yl)-1-(4-nitrophenyl)pyrrolidin-2-one | MAGL | 8.4 nM | CAY10499 | 415 nM[1] | |
| Benzothiazole-propanamide-pyrrolidine | N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide | MAO-B | 66.30% at 100 µM | - | - |
| N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide | MAO-B | 60.10% at 100 µM | - | - | |
| N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide | BuChE | 12.33 µM | - | - | |
| N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide | BuChE | 15.12 µM | - | - | |
| 2-Methylbenzoxazole Derivatives | Compound 1d | MAO-B | 0.0023 µM | - | - |
| Compound 2e | MAO-B | 0.0033 µM | - | - | |
| Compound 2c | MAO-A | 0.670 µM | - | - | |
| Compound 2e | MAO-A | 0.592 µM | - | - |
Anticancer and Cytotoxic Activity
The antiproliferative properties of benzoxazole-pyrrolidine and related scaffolds have been evaluated against various cancer cell lines.
Table 2: Comparative Analysis of Anticancer Activity
| Compound Class | Specific Compound/Derivative | Cell Line | IC50 / % Growth Inhibition | Reference Compound | IC50 of Reference |
| Benzoxazole-pyrrolidin-2-one | 4-(Benzo[d]oxazol-2-yl)-1-(4-nitrophenyl)pyrrolidin-2-one | SNB-75 (CNS Cancer) | 35.49% GI | - | - |
| 4-(Benzo[d]oxazol-2-yl)-1-(4-sulfamoylphenyl)pyrrolidin-2-one | SNB-75 (CNS Cancer) | 31.88% GI | - | - | |
| Benzofuran-spiro-pyrrolidine | Compound 4c | HeLa | 10.26 ± 0.87 µM | Cisplatin | 15.91 ± 1.09 µM[2] |
| Compound 4b | HeLa | 15.14 ± 1.33 µM | Cisplatin | 15.91 ± 1.09 µM[2] | |
| Compound 4s | CT26 | 5.28 ± 0.72 µM | Cisplatin | 10.27 ± 0.71 µM[2] | |
| Compound 4e | CT26 | 8.31 ± 0.64 µM | Cisplatin | 10.27 ± 0.71 µM[2] | |
| Benzimidazole-pyrrolidine | 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole (PPTMB) | PC-3 (Prostate) | ~1 µM | - | - |
Anticonvulsant Activity
Analogs where the benzoxazole is replaced by a bioisosteric benzisoxazole and the pyrrolidine is a dione have shown promising anticonvulsant effects.
Table 3: Comparative Analysis of Anticonvulsant Activity
| Compound Class | Specific Compound/Derivative | Animal Model | ED50 | Reference Compound | ED50 of Reference |
| Benzisoxazole-pyrrolidine-2,5-dione | 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | MES test (rat, oral) | 14.90 mg/kg | Phenytoin | >30 mg/kg |
| 3-(benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2,5-dione | scPTZ test (rat, oral) | 42.30 mg/kg | Ethosuximide | >30 mg/kg |
Experimental Protocols
This section provides an overview of the methodologies used in the characterization and evaluation of the compounds discussed.
Synthesis and Characterization
The synthesis of benzoxazole-pyrrolidinone derivatives typically involves the condensation of a substituted 2-aminophenol with a suitable carboxylic acid derivative of the pyrrolidinone core, often in the presence of a coupling agent or under acidic conditions.
General Synthesis of 4-(Benzo[d]oxazol-2-yl)-1-substituted-pyrrolidin-2-ones: A mixture of the appropriate 1-substituted-5-oxopyrrolidine-3-carboxylic acid (1 equivalent) and 2-aminophenol (1 equivalent) is heated in the presence of a dehydrating agent such as polyphosphoric acid. The reaction mixture is then neutralized and purified, typically by column chromatography.[3]
Characterization: The structures of the synthesized compounds are confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra are recorded to elucidate the chemical structure. For example, in the 1H-NMR spectrum of 4-(Benzo[d]oxazol-2-yl)-1-methylpyrrolidin-2-one, characteristic signals include a singlet for the methyl protons around δ 3.77 ppm and multiplets for the pyrrolidine and benzoxazole ring protons.[1][3]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.[1][3]
-
Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the C=O of the pyrrolidinone ring (around 1700 cm⁻¹) and the C=N of the benzoxazole ring (around 1620 cm⁻¹).[3]
In Vitro Biological Assays
Monoacylglycerol Lipase (MAGL) Inhibition Assay: The inhibitory potential of the compounds against human MAGL is determined using a commercially available assay kit. The assay measures the hydrolysis of a substrate by the enzyme, and the inhibitory effect of the test compounds is quantified by measuring the reduction in product formation. IC50 values are then calculated from the dose-response curves.[4]
Anticancer Cell Viability (MTT) Assay: Human cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). The cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and IC50 values, the concentration required to inhibit 50% of cell growth, are determined.[2]
Monoamine Oxidase (MAO) Inhibition Assay: The inhibitory activity against MAO-A and MAO-B is evaluated using a fluorometric assay. The assay measures the production of hydrogen peroxide from the oxidation of a substrate by the MAO enzymes. The fluorescence intensity is proportional to the enzyme activity, and the inhibitory effect of the compounds is determined by the reduction in fluorescence. IC50 values are calculated from the resulting data.
In Vivo Animal Models
Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Seizure Models: These are standard models for evaluating anticonvulsant activity. In the MES test, an electrical stimulus is applied to induce seizures, and the ability of the compound to prevent the tonic hind limb extension is measured. In the scPTZ test, a chemical convulsant is administered, and the compound's ability to prevent or delay the onset of seizures is assessed. The effective dose 50 (ED50) is then determined.
Signaling Pathways and Experimental Workflows
The biological activities of these compounds are a result of their interaction with specific molecular targets and the subsequent modulation of cellular signaling pathways. The following diagrams illustrate some of the key pathways and a general workflow for the discovery of such compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Binding Affinity of Novel Benzoxazole-Based Monoacylglycerol Lipase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of a novel benzoxazole-pyrrolidinone derivative against its target, Monoacylglycerol Lipase (MAGL), with a known alternative inhibitor. Experimental data is presented to objectively evaluate its performance, alongside detailed protocols and pathway visualizations to support further research and development in this area.
Introduction to 2-(Pyrrolidin-3-yl)-1,3-benzoxazole and its Analogs
Comparative Binding Affinity
The binding affinity of Compound 20 and the comparator, JZL184, for Monoacylglycerol Lipase (MAGL) was determined through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target | IC₅₀ (nM) |
| Compound 20 (Benzoxazole-pyrrolidinone analog) | MAGL | 7.6 |
| JZL184 (Comparator) | MAGL | 10 |
Data sourced from Afzal, O., et al. (2021).[1][2][3][4]
The data clearly indicates that the benzoxazole-pyrrolidinone analog, Compound 20, exhibits a highly potent inhibitory effect on MAGL, with an IC₅₀ value of 7.6 nM.[1][2][3][4] This demonstrates a slightly greater potency when compared to the known MAGL inhibitor JZL184, which showed an IC₅₀ of 10 nM in the same study.[2]
Experimental Protocol: MAGL Inhibition Assay
The following protocol outlines the methodology used to determine the IC₅₀ values for the tested compounds against human recombinant MAGL.
Objective: To determine the in vitro inhibitory potency of test compounds against Monoacylglycerol Lipase (MAGL).
Materials:
-
Human recombinant MAGL enzyme
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Substrate: 4-Nitrophenyl acetate (4-NPA)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: A solution of human recombinant MAGL is prepared in the assay buffer to a predetermined optimal concentration.
-
Compound Dilution: A serial dilution of the test compounds and the reference inhibitor (JZL184) is prepared in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well microplate, add the assay buffer.
-
Add the diluted test compounds or reference inhibitor to their respective wells.
-
Add the MAGL enzyme solution to all wells except for the negative control.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, 4-Nitrophenyl acetate (4-NPA), to all wells. 4-NPA is a chromogenic substrate that, when hydrolyzed by MAGL, produces 4-nitrophenol, a yellow-colored product.
-
Measurement: The absorbance of the product is measured kinetically over a period of time (e.g., 10-20 minutes) at a wavelength of 405 nm using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition for each compound concentration is determined relative to the control (enzyme activity in the absence of an inhibitor). The IC₅₀ value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Visualizing the Experimental Workflow
References
- 1. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analgesic-and-anticancer-activity-of-benzoxazole-clubbed-2-pyrrolidinones-as-novel-inhibitors-of-monoacylglycerol-lipase - Ask this paper | Bohrium [bohrium.com]
Independent Verification of the Synthesis of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic methodologies for the preparation of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole, a heterocyclic scaffold of interest in medicinal chemistry. Due to the absence of a directly published synthesis for this specific compound, this guide details a primary proposed synthetic route based on established and analogous reactions, alongside a comparison with viable alternative methods. The information presented is supported by experimental data from the synthesis of structurally related 2-substituted benzoxazoles.
Executive Summary
The synthesis of this compound is most effectively approached via the cyclocondensation of 2-aminophenol with a protected pyrrolidine-3-carboxylic acid derivative, followed by deprotection. This primary method offers a reliable and scalable route. Alternative methods, employing different coupling agents, catalysts, or reaction conditions, present trade-offs in terms of reaction time, yield, and environmental impact. This guide will compare these methods to enable researchers to select the most suitable protocol for their specific needs.
Comparison of Synthetic Methodologies
The synthesis of 2-substituted benzoxazoles, including the target compound, predominantly relies on the condensation of 2-aminophenol with a carboxylic acid or its derivative.[1] The key variables in these syntheses are the choice of coupling agent, catalyst, solvent, and reaction conditions (e.g., temperature, use of microwave or ultrasound).
Table 1: Comparison of Synthesis Conditions for 2-Substituted Benzoxazoles (Analogous Compounds)
| Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| Proposed Primary Method (Analog) | 2-Aminophenol, 1-(Substituted)-5-oxopyrrolidine-3-carboxylic acids | Polyphosphoric acid | None | 165 | 4 | ~45 | [2] |
| Alternative 1: Amide Activation | 2-Aminophenol, Tertiary Amide | Tf₂O, 2-Fluoropyridine | DCM | RT | 1 | ~95 | [3][4] |
| Alternative 2: Metal-Free (Imidazolium) | 2-Aminophenol, N,N-dimethylbenzamide | Imidazolium chloride | None | 140 | 10 | 86 | [5][6] |
| Alternative 3: Heterogeneous Base | 2-Aminophenol, Carboxylic Acid Derivatives | KF-Al₂O₃ | Acetonitrile | RT | 0.75-1.5 | 83-95 | [7][8] |
| Alternative 4: Nanocatalyst | 2-Aminophenol, Aromatic Aldehyde | Mesoporous titania-alumina mixed oxide (MTAMO) | Ethanol | 50 | <1 | 90-96 | [7][8] |
| Alternative 5: Microwave-Assisted | 2-Aminophenol, Carbodiimides | ZnCl₂ | Isopropanol | 80 | 0.5 | 90-94 | [8] |
Note: Yields and reaction conditions are for the synthesis of analogous 2-substituted benzoxazoles and may vary for the target compound.
Experimental Protocols
Primary Proposed Synthesis: Polyphosphoric Acid (PPA) Mediated Cyclocondensation
This method is adapted from the synthesis of structurally similar 4-(Benzo[d]oxazol-2-yl)-1-methylpyrrolidin-2-one.[2] It involves the reaction of 2-aminophenol with N-Boc-pyrrolidine-3-carboxylic acid, which requires a subsequent deprotection step.
Step 1: Synthesis of 2-(N-Boc-pyrrolidin-3-yl)-1,3-benzoxazole
-
To a reaction vessel, add N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq), 2-aminophenol (1.0 eq), and polyphosphoric acid (PPA) (10 wt eq).
-
Heat the mixture to 160-170 °C with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to approximately 100 °C and carefully add a 5-10% aqueous solution of sodium carbonate to neutralize the acid.
-
Add water and stir the mixture at room temperature for 15-30 minutes.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Step 2: Deprotection to this compound
-
Dissolve the purified 2-(N-Boc-pyrrolidin-3-yl)-1,3-benzoxazole in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify as necessary.
Visualizing the Workflow and Biological Context
To illustrate the proposed synthesis and the potential biological relevance of the target compound, the following diagrams are provided.
Caption: Proposed two-step synthesis of the target compound.
While the specific biological activity of this compound is not yet established, the benzoxazole scaffold is known to interact with various biological targets. Benzoxazole derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[9][10][11][12][13] They can act as inhibitors of enzymes like topoisomerase or as ligands for various receptors.[9][14]
Caption: Potential biological targets of benzoxazole compounds.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving the cyclocondensation of 2-aminophenol with N-Boc-pyrrolidine-3-carboxylic acid, followed by deprotection. This method, while requiring a protection/deprotection sequence, is based on well-established chemistry. For researchers seeking to optimize for factors such as reaction time, yield, or green chemistry principles, several alternative methods for the formation of the benzoxazole core are available and have been presented for comparison. The choice of the optimal synthetic route will depend on the specific requirements of the research, including scale, available resources, and desired purity. The biological activity of the benzoxazole scaffold suggests that the target compound may have interesting pharmacological properties, warranting its synthesis and further investigation.
References
- 1. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New heterocyclic benzoxazole-pyrrolidin-2-one derivatives: Synthesis, biological assessment, DFT and docking investigations - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 9. Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Biologically active benzoxazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzoxazole derivatives: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activity of benzoxazole containing thiazolidinedione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents with high specificity is a cornerstone of modern drug discovery, minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a framework for assessing the specificity of the novel compound 2-(Pyrrolidin-3-yl)-1,3-benzoxazole. Due to a lack of publicly available experimental data for this specific molecule, this guide will focus on the known biological activities of structurally related compounds and detail the necessary experimental protocols to determine its specificity profile.
Introduction to this compound and its Analogs
The this compound scaffold combines two key heterocyclic rings: a pyrrolidine and a benzoxazole. Both moieties are prevalent in a wide range of biologically active compounds. Benzoxazole derivatives, for instance, have been reported to exhibit a broad spectrum of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Similarly, the pyrrolidine ring is a common feature in many natural products and synthetic drugs.[2]
Structurally related compounds, such as benzoxazole-pyrrolidinones, have been identified as potent inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[3] Other related benzoxazole derivatives have shown antiproliferative activity against various cancer cell lines.[4] Given the therapeutic potential of these related scaffolds, a thorough assessment of the specificity of this compound is critical to understand its potential therapeutic applications and off-target liabilities.
Comparative Specificity Data
A comprehensive assessment of specificity requires quantitative data on the binding affinity or inhibitory activity of this compound against a panel of relevant biological targets. While specific data for this compound is not yet available, the following table provides a template for how such data should be presented for comparison with known reference compounds.
Table 1: Hypothetical Specificity Profile of this compound and Comparator Compounds
| Target | This compound (Ki, nM) | Compound A (Reference MAGL Inhibitor) (Ki, nM) | Compound B (Reference Anticancer Agent) (IC50, µM) |
| Primary Target(s) | |||
| Monoacylglycerol Lipase (MAGL) | Data to be determined | 10 | > 10,000 |
| Fatty Acid Amide Hydrolase (FAAH) | Data to be determined | 5,000 | > 10,000 |
| Anticipated Off-Target(s) | |||
| Cannabinoid Receptor 1 (CB1) | Data to be determined | > 10,000 | > 10,000 |
| Cannabinoid Receptor 2 (CB2) | Data to be determined | > 10,000 | > 10,000 |
| Cancer-Related Kinases | |||
| Epidermal Growth Factor Receptor (EGFR) | Data to be determined | > 10,000 | 0.5 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Data to be determined | > 10,000 | 1.2 |
| Other Off-Target Screens (e.g., CEREP panel) | |||
| 5-HT2A Receptor | Data to be determined | > 10,000 | 8.5 |
| hERG Channel | Data to be determined | > 10,000 | > 10 |
Experimental Protocols for Specificity Assessment
To generate the data required for a comprehensive specificity assessment, a tiered approach involving both in vitro and cell-based assays is recommended.
Primary Target Identification and Binding Affinity Determination
-
Objective: To identify the primary biological target(s) of this compound and quantify its binding affinity.
-
Methodology: Radioligand Binding Assays
-
Prepare cell membranes or purified receptors of potential targets (e.g., MAGL, FAAH, CB1, CB2 based on analog data).
-
Incubate the membranes/receptors with a known radiolabeled ligand that binds to the target of interest.
-
Add increasing concentrations of this compound to compete with the radioligand for binding.
-
After incubation, separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.
-
The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Activity Assessment
-
Objective: To determine if the binding of this compound to its target results in a functional response (e.g., inhibition or activation).
-
Methodology: Enzyme Inhibition Assay (for MAGL)
-
Purify recombinant human MAGL enzyme.
-
Incubate the enzyme with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding a suitable substrate (e.g., 2-oleoylglycerol).
-
Measure the product formation over time using a suitable detection method (e.g., colorimetric or fluorometric).
-
Calculate the percentage of enzyme inhibition at each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
-
Broad Panel Off-Target Screening
-
Objective: To assess the selectivity of this compound by screening it against a large panel of diverse biological targets.
-
Methodology: Commercial Screening Services (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan)
-
Submit the compound to a contract research organization (CRO) that offers broad panel screening services.
-
These services typically include a wide range of receptors, ion channels, enzymes, and transporters.
-
The screening is usually performed at a fixed concentration (e.g., 10 µM) to identify potential off-target interactions.
-
Follow-up dose-response curves are then generated for any significant "hits" to determine their IC50 or Ki values.
-
Cell-Based Assays
-
Objective: To confirm the activity and specificity of the compound in a more physiologically relevant context.
-
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to various temperatures.
-
Separate the soluble and aggregated proteins by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Binding of the compound to its target protein will stabilize it, leading to a higher melting temperature compared to the vehicle control.
-
Visualizing Signaling Pathways and Experimental Workflows
To further aid in the understanding of the potential mechanism of action and the experimental approach to assess specificity, the following diagrams are provided.
Caption: Potential signaling pathway involving MAGL.
Caption: Experimental workflow for specificity profiling.
Conclusion
While this compound represents a novel chemical entity with potential therapeutic value, a rigorous assessment of its target specificity is paramount. The experimental protocols outlined in this guide provide a clear path forward for researchers to elucidate its biological activity and selectivity. The generation of comprehensive, quantitative data will be essential to define its therapeutic window and to guide its future development as a potential drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole
For Professional Research Use Only. Not for human or veterinary use.
This document provides detailed procedures for the safe disposal of 2-(Pyrrolidin-3-yl)-1,3-benzoxazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the substance as hazardous waste, is mandatory. This assessment is based on the hazardous properties of its structural analogs, pyrrolidine and benzoxazole. Pyrrolidine is a flammable and corrosive base, while benzoxazole is a flammable solid and an irritant. Therefore, this compound should be handled with extreme caution.
Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat is recommended.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.
Waste Characterization
In the absence of specific data, this compound must be treated as hazardous waste. The potential hazards include:
-
Corrosivity: The presence of the pyrrolidine ring, a cyclic amine, suggests the compound is basic and potentially corrosive.
-
Toxicity: The toxicological properties have not been fully investigated. Uncharacterized compounds should always be treated as potentially toxic.
-
Flammability: Both pyrrolidine and benzoxazole are flammable.
Disposal Protocol
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Containerization
-
Select a chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Ensure the container is clean, dry, and has a secure, leak-proof cap.
-
Carefully transfer the waste this compound into the container. If it is a solid, use a dedicated scoop or spatula. If it is in solution, pour carefully to avoid splashing.
-
Do not mix this waste with other incompatible waste streams, such as strong acids or oxidizing agents.
Step 2: Labeling
-
Attach a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
Indicate the quantity of the waste.
-
List all constituents and their approximate concentrations if it is a mixture.
-
Include the date of waste generation.
-
Provide the name and contact information of the principal investigator or laboratory manager.
Step 3: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used to prevent spills.
-
Segregate the waste container from incompatible materials, particularly acids and oxidizers.
Step 4: Disposal Request
-
Once the container is full or you are ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.
-
Follow your institution's specific procedures for waste pickup.
Spill and Emergency Procedures
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Collect the absorbent material and contaminated surfaces into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS office.
-
Prevent entry into the affected area.
-
Disposal of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).
-
Collect the rinsate as hazardous waste in a separate, properly labeled container.
-
After triple-rinsing, the container may be disposed of in the regular trash, but be sure to deface the original label.
Quantitative Hazard Data
The following table summarizes key quantitative data for hazardous waste classification based on general guidelines.
| Hazard Characteristic | Regulatory Threshold | Relevance to this compound |
| Corrosivity (pH) | Aqueous solutions with a pH ≤ 2 or ≥ 12.5 are considered corrosive.[1][2][3] | The pyrrolidine moiety is basic; a solution of this compound may have a pH that falls into the corrosive range. |
| Toxicity | Varies by substance; regulated based on specific concentration limits (e.g., ppm).[1][3] | The toxicological properties are unknown. In the absence of data, it should be treated as potentially toxic. |
| Flammability | Liquids with a flash point < 140°F (60°C) are typically considered flammable. | The structural analogs, pyrrolidine and benzoxazole, are flammable, suggesting a potential fire hazard.[4][5][6][7][8] |
Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Benzoxazole | C7H5NO | CID 9228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. ICSC 1315 - PYRROLIDINE [inchem.org]
- 6. Benzoxazole(273-53-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. cpachem.com [cpachem.com]
Personal protective equipment for handling 2-(Pyrrolidin-3-yl)-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
The primary hazards associated with handling 2-(Pyrrolidin-3-yl)-1,3-benzoxazole are presumed to be skin and eye irritation, potential harm if swallowed or inhaled, and possible flammability. The following PPE is mandatory to minimize exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. | ANSI Z87.1-1989 or European Standard EN166[1] |
| Skin Protection | Disposable nitrile or neoprene gloves. A Nomex® laboratory coat should be worn over cotton clothing.[2] | Inspect gloves prior to each use and dispose of them after contact.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] If ventilation is inadequate or if dusts/aerosols are generated, a NIOSH/MSHA-approved respirator is required.[2][4] | Follow institutional guidelines for respirator fit-testing and training.[2] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[2] | Avoid porous materials. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
Experimental Workflow
Caption: Step-by-step workflow for handling this compound.
Emergency Procedures and First Aid
Immediate and appropriate action is vital in the event of an exposure or spill.
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[3][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5] |
Spill Management Workflow
Caption: Logical steps for managing a chemical spill.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Table 3: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of in a licensed hazardous waste disposal facility. Do not allow it to enter drains or the environment.[6][7] |
| Contaminated Labware | Rinse with a suitable solvent in a fume hood. Collect the rinse as hazardous waste. Dispose of the labware according to institutional protocols. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE as hazardous waste.[2] |
Disposal Decision Tree
Caption: Decision-making process for waste segregation and disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. echemi.com [echemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
